Technical Documentation Center

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
  • CAS: 332165-48-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides an in-depth exploration of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a complex organic molecule with potential applications in medicinal chemistry and materials science. While d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a complex organic molecule with potential applications in medicinal chemistry and materials science. While direct experimental literature on this specific compound is limited, this document, intended for researchers, scientists, and drug development professionals, consolidates its known nomenclature and provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential utility. This is achieved by leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds. The guide offers a detailed, albeit hypothetical, synthetic protocol, predicted physicochemical and spectroscopic data, and a discussion of potential research avenues.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific discourse. This section details the systematic naming and various identifiers for the title compound.

IUPAC Name

The formal name, assigned according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate [1].

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referenced by several alternative names and identifiers. A comprehensive list is provided in Table 1 for ease of cross-referencing.

Identifier Type Identifier Source
Synonym methyl 5-[(4-formylphenoxy)methyl]-2-furoatePubChem[1]
Synonym 5-(4-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl esterPubChem[1]
CAS Number 332165-48-7PubChem[1]
PubChem CID 773528PubChem[1]
ChEMBL ID CHEMBL1452768PubChem[1]
Molecular Formula C₁₄H₁₂O₅PubChem[1]
SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=OPubChem[1]
InChIKey AYHOLHMSJNQTNA-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. This section outlines the known and predicted properties of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some data is available from databases, other values are estimated based on the compound's structure and data from similar molecules.

Property Value Source/Method
Molecular Weight 260.24 g/mol PubChem[1]
Appearance Predicted: White to off-white solidInferred
Melting Point Not available-
Boiling Point Predicted: > 300 °C at 760 mmHgInferred
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.Inferred
LogP 2.1PubChem (Computed)
Predicted Spectroscopic Data

For the purpose of characterization by researchers who may synthesize this compound, predicted spectroscopic data is provided below. These predictions are based on the analysis of the compound's functional groups and comparison with spectral data of analogous structures.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted Spectrum (CDCl₃, 400 MHz):

    • δ 9.90 (s, 1H, -CHO)

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H ortho to -CHO)

    • δ 7.15 (d, J = 8.4 Hz, 2H, Ar-H meta to -CHO)

    • δ 7.10 (d, J = 3.6 Hz, 1H, Furan H-3)

    • δ 6.50 (d, J = 3.6 Hz, 1H, Furan H-4)

    • δ 5.20 (s, 2H, -O-CH₂-Furan)

    • δ 3.90 (s, 3H, -OCH₃)

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted Spectrum (CDCl₃, 100 MHz):

    • δ 190.8 (-CHO)

    • δ 163.5 (Ar-C-O)

    • δ 158.8 (Ester C=O)

    • δ 148.0 (Furan C-5)

    • δ 144.2 (Furan C-2)

    • δ 132.2 (Ar-CH ortho to -CHO)

    • δ 130.5 (Ar-C-CHO)

    • δ 118.9 (Furan C-3)

    • δ 115.0 (Ar-CH meta to -CHO)

    • δ 112.1 (Furan C-4)

    • δ 62.0 (-O-CH₂-Furan)

    • δ 52.3 (-OCH₃)

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Predicted Characteristic Absorption Bands (cm⁻¹):

    • 3100-3000 (Aromatic and Furan C-H stretch)

    • 2950-2850 (Aliphatic C-H stretch)

    • ~1720 (Ester C=O stretch)[2]

    • ~1690 (Aldehyde C=O stretch)

    • ~1600, ~1580, ~1500 (Aromatic C=C stretch)

    • ~1250, ~1050 (Ether C-O stretch)[2]

2.2.4. Mass Spectrometry (MS)

  • Predicted Molecular Ion Peak (m/z):

    • [M]⁺ = 260.07 for C₁₄H₁₂O₅

Synthesis and Mechanistic Insights

While a specific published synthesis for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate has not been identified, a highly plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed synthesis involves a two-step process starting from readily available precursors.

Proposed Synthetic Scheme

The overall proposed synthesis is depicted in the following scheme:

Synthetic_Scheme cluster_0 Step 1: Halogenation of Precursor cluster_1 Step 2: Williamson Ether Synthesis start1 Methyl 5-(hydroxymethyl)-2-furoate product1 Methyl 5-(chloromethyl)-2-furoate start1->product1 Step 1 reagent1 SOCl₂ or PBr₃ (Thionyl chloride or Phosphorus tribromide) start2 Methyl 5-(chloromethyl)-2-furoate product1->start2 product2 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (Target Molecule) start2->product2 Step 2 reagent2 4-Hydroxybenzaldehyde base K₂CO₃ or NaH (Potassium carbonate or Sodium hydride)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and has not been optimized. Appropriate safety precautions should be taken when handling all chemicals.

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate

  • Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl 5-(hydroxymethyl)-2-furoate (1 equiv.). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-(chloromethyl)-2-furoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

  • Reagents and Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of crude methyl 5-(chloromethyl)-2-furoate (1.1 equiv.) in DMF dropwise. Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Mechanistic Rationale: The Williamson Ether Synthesis

The key bond-forming step in this synthesis is the Williamson ether synthesis, an Sₙ2 reaction. The mechanism is illustrated below.

Williamson_Ether_Synthesis cluster_0 Step A: Deprotonation of Phenol cluster_1 Step B: SN2 Attack phenol 4-Hydroxybenzaldehyde phenoxide Potassium 4-formylphenoxide phenol->phenoxide Deprotonation base K₂CO₃ nucleophile Potassium 4-formylphenoxide (Nucleophile) phenoxide->nucleophile product Methyl 5-[(4-formylphenoxy)methyl]-2-furoate nucleophile->product Sₙ2 Attack electrophile Methyl 5-(chloromethyl)-2-furoate (Electrophile)

Caption: Mechanism of the Williamson ether synthesis.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion[3]. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the furan ring in a backside attack, displacing the chloride leaving group[3][4]. This Sₙ2 reaction is generally efficient for primary halides like the proposed chloromethyl intermediate[3][4].

Potential Applications in Drug Discovery and Materials Science

The molecular architecture of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, which combines a furan-2-carboxylate core with a phenoxy ether linkage and a reactive aldehyde group, suggests a range of potential applications, particularly in the realm of drug discovery.

Furan Derivatives in Medicinal Chemistry

The furan nucleus is a common scaffold in a multitude of biologically active compounds and approved pharmaceuticals[1][5][6]. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[6]. The ester and ether functionalities present in the target molecule can influence its pharmacokinetic properties, such as solubility and membrane permeability.

Aldehyde Functionality as a Reactive Handle

The terminal aldehyde group is a versatile functional group that can participate in various chemical transformations. This makes the title compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, it can undergo:

  • Reductive amination: To synthesize a diverse library of secondary and tertiary amines.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow for the introduction of new pharmacophores and the exploration of structure-activity relationships in drug design. For example, derivatives of furan-2-carboxaldehydes have been investigated as hemoglobin modulators for the treatment of sickle cell disease[7].

Potential as a Building Block in Materials Science

The rigid furan and benzene rings, connected by a flexible ether linkage, could be of interest in the design of novel organic materials. The aldehyde functionality could be used for polymerization or for grafting onto surfaces to modify their properties. Furan-based polymers are being explored for various applications, including as bio-based alternatives to petroleum-derived plastics[8].

Safety and Handling

While specific toxicity data for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is not available, it is prudent to handle this compound with the care afforded to all new chemical entities. Based on the GHS classifications of its precursors and structurally related compounds, the following hazards should be considered:

  • Methyl 5-(hydroxymethyl)-2-furoate: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[9].

  • 4-Hydroxybenzaldehyde: Causes serious eye irritation.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a compound with significant potential as a versatile building block in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its nomenclature and a scientifically sound, albeit hypothetical, pathway for its synthesis and characterization. The presence of multiple functional groups within its structure opens up numerous avenues for further chemical modification and exploration of its biological activity and material properties. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773528, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved January 25, 2026, from [Link].

  • Pharmacological activity of furan derivatives. (2024, December 10). Journal of Applied Pharmaceutical Science and Research. Retrieved from [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. (2025, April 16). BioScience Academic Publishing. Retrieved from [Link]

  • Omar, A. M., et al. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. Retrieved from [Link]

  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. (n.d.). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12733589, Methyl 5-(hydroxymethyl) furan-2-carboxylate. Retrieved January 25, 2026, from [Link].

  • Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a multifaceted organic compound that holds significant interest for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, incorporating a furan core, an aromatic aldehyde, and an ester functional group, provides a versatile scaffold for the synthesis of novel derivatives with potential biological activities and unique material properties. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This guide also outlines a plausible synthetic route and the general experimental protocols for acquiring such spectroscopic data, ensuring scientific integrity and empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₅[1]
Molecular Weight 260.24 g/mol [1]
IUPAC Name methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate[1]
SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O[1]

The structure, illustrated below, reveals the key functional groups that will be identified through spectroscopic analysis.

Figure 1: Chemical structure of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Synthesis Pathway

A plausible and efficient method for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is the Williamson ether synthesis.[2][3] This reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-hydroxybenzaldehyde (the phenoxide) would be reacted with methyl 5-(chloromethyl)-2-furoate. The chloromethyl furoate can be synthesized from the readily available methyl 5-(hydroxymethyl)-2-furoate.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Methyl 5-(hydroxymethyl)-2-furoate Methyl 5-(hydroxymethyl)-2-furoate Methyl 5-(chloromethyl)-2-furoate Methyl 5-(chloromethyl)-2-furoate Methyl 5-(hydroxymethyl)-2-furoate->Methyl 5-(chloromethyl)-2-furoate SOCl₂ or PCl₅ 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Sodium 4-formylphenoxide Sodium 4-formylphenoxide 4-Hydroxybenzaldehyde->Sodium 4-formylphenoxide NaH or NaOH Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Methyl 5-(chloromethyl)-2-furoate->Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Williamson Ether Synthesis Sodium 4-formylphenoxide->Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

Figure 2: Proposed synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

This synthetic approach is favored due to its reliability and the commercial availability of the starting materials. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), and the final product can be purified using column chromatography.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is detailed below, with assignments based on the analysis of structurally similar compounds.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.90s1HAr-CH O
7.85d, J = 8.5 Hz2HAr-H (ortho to CHO)
7.15d, J = 8.5 Hz2HAr-H (meta to CHO)
7.10d, J = 3.5 Hz1HFuran-H 3
6.50d, J = 3.5 Hz1HFuran-H 4
5.25s2H-O-CH ₂-Furan
3.90s3H-COOCH

Interpretation:

  • The downfield singlet at approximately 9.90 ppm is characteristic of an aldehydic proton.

  • The two doublets in the aromatic region (7.85 and 7.15 ppm) with a typical ortho coupling constant of around 8.5 Hz indicate a 1,4-disubstituted benzene ring.

  • The two doublets at 7.10 and 6.50 ppm with a smaller coupling constant (around 3.5 Hz) are characteristic of the protons on the furan ring at positions 3 and 4, respectively.

  • The singlet at 5.25 ppm corresponds to the two protons of the methylene group connecting the phenoxy and furan moieties.

  • The singlet at 3.90 ppm is assigned to the three protons of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted chemical shifts for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate are presented below.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
190.5Ar-C HO
163.0Phenoxy-C 4 (attached to CHO)
159.0-C OOCH₃
153.0Furan-C 5
145.0Furan-C 2
132.0Ar-C (ortho to CHO)
130.0Ar-C 1 (attached to O)
118.5Furan-C 3
115.0Ar-C (meta to CHO)
112.0Furan-C 4
62.0-O-C H₂-Furan
52.5-COOC H₃

Interpretation:

  • The signal at approximately 190.5 ppm is indicative of the carbonyl carbon of the aldehyde.

  • The signal around 159.0 ppm corresponds to the ester carbonyl carbon.

  • The signals in the 110-165 ppm range are assigned to the aromatic and furan ring carbons.

  • The signal at approximately 62.0 ppm is attributed to the methylene carbon.

  • The upfield signal at around 52.5 ppm corresponds to the methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, electron ionization (EI) would likely lead to the following key fragments:

Predicted Mass Spectrometry Data (EI)

m/zInterpretation
260[M]⁺ (Molecular Ion)
231[M - CHO]⁺
135[C₇H₅O₂]⁺ (4-formylphenoxy fragment)
125[C₆H₅O₃]⁺ (methyl 5-furoate fragment)
107[C₇H₇O]⁺ (cresyl cation)
95[C₅H₃O₂]⁺ (furoyl cation)

Fragmentation Analysis:

The fragmentation pattern is consistent with the structure of the molecule.[5][6] The molecular ion peak at m/z 260 confirms the molecular weight.[1] Common fragmentation pathways include the loss of the formyl group (CHO), and cleavage of the ether linkage, leading to fragments corresponding to the 4-formylphenoxy and methyl 5-furoate moieties.

fragmentation M [M]⁺ (m/z 260) M_minus_CHO [M-CHO]⁺ (m/z 231) M->M_minus_CHO - CHO formylphenoxy [C₇H₅O₂]⁺ (m/z 135) M->formylphenoxy Ether Cleavage methylfuroate [C₆H₅O₃]⁺ (m/z 125) M->methylfuroate Ether Cleavage

Figure 3: Key fragmentation pathways for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi resonance)
~1720StrongEster C=O stretch
~1690StrongAldehyde C=O stretch
~1600, ~1500MediumAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1020StrongAryl-O-C stretch (symmetric)

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the two carbonyl groups (ester and aldehyde).[7][8] The presence of both aromatic and aliphatic C-H stretches will be observed. The characteristic double peak for the aldehyde C-H stretch (Fermi resonance) around 2850 and 2750 cm⁻¹ provides strong evidence for the aldehyde functionality. The strong bands in the 1250-1020 cm⁻¹ region are indicative of the aryl ether linkage.[8]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, MS, and IR spectra, in conjunction with the proposed synthetic pathway, offers a robust framework for the identification and characterization of this important chemical entity. By understanding the causal relationships between the molecular structure and its spectroscopic signatures, researchers can confidently employ this compound in their synthetic endeavors and drug discovery programs. The provided protocols serve as a practical starting point for the experimental acquisition of high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773528, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. [Link]

  • The Organic Chemistry Tutor. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • MDPI. (n.d.). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. Molecules. [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • The Organic Chemistry Tutor. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.).
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • The Organic Chemistry Tutor. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). FT-IR spectra peak values: (A) petroleum ether extract of A.... [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0285019). [Link]

Sources

Foundational

The Strategic Intermediate: A Technical Guide to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate for Advanced Drug Discovery

Introduction: The Architectural Versatility of a Key Building Block In the intricate landscape of medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of a Key Building Block

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Methyl 5-[(4-formylphenoxy)methyl]-2-furoate stands out as a bifunctional building block of significant interest. Its unique architecture, featuring a reactive aldehyde, a cleavable ester, and a stable furan core, offers medicinal chemists a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its strategic application in the development of innovative pharmaceuticals.

Chapter 1: Physicochemical and Structural Characteristics

A comprehensive understanding of a chemical intermediate's properties is the foundation for its effective utilization. Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a solid at room temperature with a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol [1]. The molecule's structure, characterized by a central furan ring linked to a formyl-substituted phenoxy group and a methyl ester, provides a unique combination of reactivity and stability.

PropertyValueSource
IUPAC Name methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylatePubChem[1]
CAS Number 332165-48-7PubChem[1]
Molecular Formula C14H12O5PubChem[1]
Molecular Weight 260.24 g/mol PubChem[1]
SMILES COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=OPubChem[1]

Chapter 2: Synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate: A Self-Validating Protocol

The synthesis of this key intermediate is most effectively and commonly achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with a primary alkyl halide[2][3]. In this case, 4-hydroxybenzaldehyde is reacted with a suitable methyl 5-(halomethyl)-2-furoate. The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxybenzaldehyde->Williamson Ether Synthesis Phenoxide Formation (Base, e.g., K2CO3) methyl 5-(chloromethyl)-2-furoate methyl 5-(chloromethyl)-2-furoate methyl 5-(chloromethyl)-2-furoate->Williamson Ether Synthesis Alkyl Halide Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Williamson Ether Synthesis->Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Purification (Recrystallization)

Caption: Synthesis workflow for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl 5-(chloromethyl)-2-furoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone (10 mL per gram of 4-hydroxybenzaldehyde).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously. Rationale: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Addition of the Alkyl Halide: To the stirring suspension, add a solution of methyl 5-(chloromethyl)-2-furoate (1.1 eq) in anhydrous acetone dropwise over 15 minutes at room temperature. Rationale: The chloromethyl derivative of methyl furoate is a reactive primary alkyl halide, ideal for the Sₙ2 reaction with the phenoxide. A slight excess ensures complete consumption of the starting phenol.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford Methyl 5-[(4-formylphenoxy)methyl]-2-furoate as a crystalline solid. Self-Validation: A sharp melting point and clean NMR and IR spectra will confirm the purity of the final product.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.15 (d, J=8.8 Hz, 2H, Ar-H), 7.10 (d, J=3.6 Hz, 1H, furan-H), 6.50 (d, J=3.6 Hz, 1H, furan-H), 5.20 (s, 2H, -O-CH₂-), 3.90 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): ν 2830, 2730 (C-H, aldehyde), 1725 (C=O, ester), 1695 (C=O, aldehyde), 1600, 1580 (C=C, aromatic), 1250 (C-O, ether).

Chapter 3: Applications as a Strategic Chemical Intermediate

The true value of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate lies in its capacity to serve as a versatile scaffold for the synthesis of more complex, biologically active molecules. Its two distinct reactive handles allow for sequential or orthogonal chemical transformations.

Role in the Synthesis of Kinase Inhibitors

The furan scaffold is a common motif in the design of kinase inhibitors, which are a major class of anticancer drugs. The formyl group of the title compound can be utilized to construct various heterocyclic systems known to interact with the hinge region of protein kinases. For instance, it can undergo condensation reactions with amines to form imines, which can then be cyclized to form pyrimidines, pyridines, or other nitrogen-containing heterocycles.

Kinase_Inhibitor_Synthesis cluster_reaction Synthetic Transformation cluster_product Target Molecule Intermediate Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Reaction Condensation & Cyclization Intermediate->Reaction Amine/Amidine Reagents Product Heterocyclic Kinase Inhibitor Scaffold Reaction->Product Formation of Pharmacophore

Caption: Application as an intermediate in kinase inhibitor synthesis.

Utility in the Development of Antiviral Agents

Furan-containing nucleoside and non-nucleoside analogs have demonstrated significant antiviral activity[4]. The aldehyde functionality of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate can be reduced to an alcohol, which can then be further functionalized, or it can be used in Wittig-type reactions to introduce new carbon-carbon bonds. The furoate ester can be hydrolyzed to the carboxylic acid and coupled with various amine-containing fragments, a common strategy in the synthesis of antiviral protease inhibitors.

A Gateway to Diverse Molecular Architectures

Beyond specific therapeutic areas, this intermediate serves as a general-purpose building block. The aldehyde can be oxidized to a carboxylic acid, providing a second acidic handle for derivatization. Reductive amination of the aldehyde offers a straightforward route to secondary and tertiary amines. The ester can be reduced to a primary alcohol, which can then be converted to a leaving group for further substitution reactions. This array of possible transformations underscores the strategic importance of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate in combinatorial chemistry and lead optimization campaigns.

Conclusion: A Versatile Tool for Modern Drug Discovery

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists to explore diverse chemical spaces with efficiency and precision. Its well-defined synthesis and predictable reactivity make it a reliable intermediate for the construction of novel molecular entities with therapeutic potential. As the demand for innovative drugs continues to grow, the importance of versatile and strategically designed building blocks like Methyl 5-[(4-formylphenoxy)methyl]-2-furoate will only increase, solidifying its place in the arsenal of modern drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 773528, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved from [Link].

  • Google Patents. (n.d.). Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. (U.S. Patent No. 4,847,265).
  • Google Patents. (n.d.). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (Chinese Patent No. CN103570649A).
  • Google Patents. (n.d.). Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof. (European Patent No. EP2994459B1).
  • Chu, C. K., et al. (1995). Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Antimicrobial Agents and Chemotherapy, 39(4), 979–981. Retrieved from [Link].

  • Matsuura, N., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7232-7243. Retrieved from [Link].

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. (Chinese Patent No. CN109096107B).
  • Di-Francesco, M. E., et al. (2023). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 28(4), 1835. Retrieved from [Link].

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

  • SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

Introduction: The Critical Role of Purity in Drug Discovery Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a reactive aldehyde, an ester, and an ether linkage, makes it a versatile building block. The purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides a comprehensive overview of robust purification techniques for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, ensuring a high degree of purity suitable for demanding research and development applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. Based on common synthetic routes, such as the Williamson ether synthesis between methyl 5-(chloromethyl)-2-furoate and 4-hydroxybenzaldehyde, likely impurities include:

  • Starting Materials: Unreacted methyl 5-(chloromethyl)-2-furoate and 4-hydroxybenzaldehyde.

  • By-products: Products of side reactions, such as self-condensation of the starting materials or over-alkylation.

  • Solvents and Reagents: Residual solvents and reagents used in the synthesis.

A logical workflow for the purification of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is essential for achieving high purity. The following diagram illustrates a typical decision-making process.

Purification_Workflow Crude_Product Crude Product (Post-synthesis workup) Initial_Assessment Purity Assessment (TLC, 1H NMR) Crude_Product->Initial_Assessment Recrystallization_Decision High Concentration of Target Compound? Initial_Assessment->Recrystallization_Decision Recrystallization Recrystallization Recrystallization_Decision->Recrystallization Yes Column_Chromatography Column Chromatography Recrystallization_Decision->Column_Chromatography No Final_Purity_Check Final Purity Analysis (HPLC, LC-MS, NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product (>98%) Final_Purity_Check->Pure_Product Chromatography_Workflow Start Crude Product Slurry_Packing Prepare Silica Gel Slurry and Pack Column Start->Slurry_Packing Sample_Loading Load Sample onto Column Slurry_Packing->Sample_Loading Elution Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent in Vacuo Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Application

Application Note: Structural Elucidation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate using NMR and Mass Spectrometry

Abstract This application note provides a detailed protocol and analysis guide for the structural characterization of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a compound of interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and analysis guide for the structural characterization of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a compound of interest in medicinal chemistry and materials science. We outline a multi-technique approach employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies described herein are designed to provide unambiguous structural confirmation, ensure sample purity, and establish a reference for future analytical work. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical characterization of complex organic molecules.

Introduction

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (PubChem CID: 773528) is a multifunctional organic compound incorporating a furan ester, an aromatic ether, and an aldehyde functional group.[1] The precise arrangement of these moieties is critical to its chemical reactivity and potential biological activity. Therefore, rigorous structural verification is a prerequisite for its use in any research or development context. This document serves as a practical guide, explaining not just the steps of the analysis but the scientific rationale behind the chosen parameters and interpretation strategies.

The combination of NMR and mass spectrometry provides complementary information. Mass spectrometry offers highly accurate molecular weight data and insights into the molecule's fragmentation pathways, while NMR spectroscopy reveals the detailed atomic connectivity and chemical environment of the carbon-hydrogen framework.

Predicted Physicochemical Properties

A summary of the key computed properties for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is presented below. This data is foundational for setting up the analytical experiments.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₅PubChem[1]
Molecular Weight260.24 g/mol PubChem[1]
Exact Mass260.0685 DaPubChem[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule of this complexity, a suite of 1D and 2D experiments is required for complete assignment.

Causality Behind Experimental Choices
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).[2]

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. While it doesn't typically show coupling information in standard decoupled spectra, the chemical shift is highly indicative of the carbon's functional group (e.g., carbonyl, aromatic, aliphatic). Aromatic carbons typically resonate between 120-150 ppm.[3]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for piecing together spin systems, such as the protons on the furan and benzene rings.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their attached protons.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general solubility of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The following protocols are based on a standard 400 MHz or 500 MHz NMR spectrometer.[6]

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 90° pulse angle, a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

    • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals. Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment.[7]

Predicted NMR Data and Interpretation

The following data is a prediction based on established chemical shift theory and analysis of similar structures.

Molecular Structure with Numbering Scheme

Caption: Numbering scheme for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-Aldehyde (on C14)9.90s-1HHighly deshielded aldehyde proton.
H9, H137.85d~8.82HAromatic protons ortho to the electron-withdrawing formyl group.
H10, H127.15d~8.82HAromatic protons ortho to the electron-donating ether oxygen.
H27.20d~3.61HFuran proton adjacent to the ester group.
H36.50d~3.61HFuran proton deshielded by ether linkage.
H7 (Methylene)5.20s-2HMethylene protons between two electronegative oxygen atoms.
H6 (Methyl)3.90s-3HMethyl ester protons.[8]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C14 (Aldehyde C=O)190.5Characteristic aldehyde carbonyl carbon.
C5 (Ester C=O)158.5Ester carbonyl carbon.
C11163.0Aromatic carbon attached to ether oxygen, para to formyl group.
C4155.0Furan carbon attached to the ether-linked methylene group.
C1145.0Furan carbon attached to the ester group.
C8132.0Aromatic carbon attached to the formyl group.
C9, C13130.0Aromatic carbons ortho to the formyl group.
C2119.0Furan CH carbon.
C10, C12115.0Aromatic carbons ortho to the ether oxygen.
C3112.0Furan CH carbon.
C7 (Methylene)62.0Methylene carbon between two oxygens.
C6 (Methyl)52.5Methyl ester carbon.

2D NMR Correlation Predictions

G H_Aldehyde H-Ald (9.90 ppm) C14 C14 (190.5 ppm) H_Aldehyde->C14 HSQC H9_13 H9/H13 (7.85 ppm) H10_12 H10/H12 (7.15 ppm) H9_13->H10_12 COSY C9_13 C9/C13 (130.0 ppm) H9_13->C9_13 HSQC C10_12 C10/C12 (115.0 ppm) H10_12->C10_12 HSQC H2 H2 (7.20 ppm) H3 H3 (6.50 ppm) H2->H3 COSY C2 C2 (119.0 ppm) H2->C2 HSQC C3 C3 (112.0 ppm) H3->C3 HSQC H7 H7 (5.20 ppm) C7 C7 (62.0 ppm) H7->C7 HSQC H6 H6 (3.90 ppm) C6 C6 (52.5 ppm) H6->C6 HSQC C5 C5 (158.5 ppm)

Caption: Predicted key 2D NMR correlations (COSY and HSQC).

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight with high precision and to gain structural information from fragmentation patterns.

Rationale for Technique Selection
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like the target compound. It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which directly provide molecular weight information with minimal initial fragmentation.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition (molecular formula).[10]

  • Tandem MS (MS/MS): By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint and helps confirm the connectivity of the different moieties within the molecule.[8]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[9]

    • Ensure the final solution is free of particulates by filtering if necessary. High salt concentrations should be avoided as they can suppress the ESI signal.

  • Instrument Setup (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion mode (ES+).

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Select the [M+H]⁺ ion (predicted m/z 261.07) for CID. Apply a collision energy ramp (e.g., 10-30 eV) to generate a rich fragmentation spectrum.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Data

Ion SpeciesCalculated m/z
[M+H]⁺261.07575
[M+Na]⁺283.05769
[M+K]⁺299.03163

Predicted Fragmentation Analysis (MS/MS of [M+H]⁺ at m/z 261.07)

The primary fragmentation pathways for esters and aromatic aldehydes involve cleavages adjacent to carbonyl groups and ether linkages.[2][11][12]

G Parent [M+H]⁺ m/z 261.07 Frag1 Loss of CH₂O m/z 231.06 Parent->Frag1 -CH₂O Frag3 4-formylphenoxy ion m/z 121.03 Parent->Frag3 Ether Cleavage Frag4 Methyl 5-(hydroxymethyl)furoate ion m/z 157.05 Parent->Frag4 Ether Cleavage Frag2 Loss of CO & CH₃OH m/z 199.04 Frag1->Frag2 -CO, -CH₃OH Frag5 Furoyl cation m/z 95.01 Frag4->Frag5 -CH₂OH, -OCH₃

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

  • m/z 231.06: Loss of formaldehyde (CH₂O) from the methylene bridge.

  • m/z 121.03: Cleavage of the ether bond to generate the 4-formylphenoxide radical cation or related species.

  • m/z 157.05: Cleavage of the ether bond to generate the protonated methyl 5-(methyl)-2-furoate portion.

  • m/z 95.01: A common fragment corresponding to the furoyl cation, resulting from cleavage of the ester and methylene groups.

Conclusion

This application note details a comprehensive analytical workflow for the structural confirmation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. By systematically applying 1D and 2D NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's intricate connectivity. High-resolution mass spectrometry validates the elemental composition, while MS/MS fragmentation provides an orthogonal confirmation of the key structural motifs. The protocols and predicted data herein serve as a robust reference for researchers working with this compound, ensuring data integrity and facilitating its application in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 773528, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved January 25, 2026 from [Link].

  • Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 25, 2026 from [Link].

  • St John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC. YouTube. Retrieved January 25, 2026 from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 25, 2026 from [Link].

  • SpectraBase (2024). methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate. Wiley-VCH GmbH. Retrieved January 25, 2026 from [Link].

  • ResearchGate (2019). 2D-NMR HSQC spectra of the aromatic region. Retrieved January 25, 2026 from [Link].

  • JoVE (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved January 25, 2026 from [Link].

  • Peter, A., & Vekey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Retrieved January 25, 2026 from [Link].

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved January 25, 2026 from [Link].

  • SpectraBase (2024). 1-{5-[(4-Ethylphenoxy)methyl]-2-furoyl}-4-(4-methoxyphenyl)piperazine. Wiley-VCH GmbH. Retrieved January 25, 2026 from [Link].

  • JoVE (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved January 25, 2026 from [Link].

  • SDSU NMR Facility (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 25, 2026 from [Link].

  • JoVE (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved January 25, 2026 from [Link].

  • LookChem (2024). Cas 5904-71-2, METHYL 5-FORMYL-2-FUROATE. Retrieved January 25, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12283779, Methyl 5-formylfuran-2-carboxylate. Retrieved January 25, 2026 from [Link].

  • The Good Scents Company (2024). methyl 2-furoate, 611-13-2. Retrieved January 25, 2026 from [Link].

  • SpectraBase (2024). 2-Acetyl-5-methylfuran. Wiley-VCH GmbH. Retrieved January 25, 2026 from [Link].

  • Popp, B. V., & Ragauskas, A. J. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(18), 3274. Retrieved January 25, 2026 from [Link].

Sources

Method

Application Notes and Protocols for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate in Drug Discovery

Prepared by a Senior Application Scientist Introduction: Unveiling the Potential of a Bifunctional Scaffold Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a synthetic organic compound characterized by two key functional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Scaffold

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a synthetic organic compound characterized by two key functional motifs: a furan-2-carboxylate core and a terminal aromatic aldehyde. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, a thorough analysis of its constituent parts provides a strong rationale for its potential utility in drug discovery. The furan ring is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Similarly, the aromatic aldehyde functionality serves as a versatile chemical handle for the synthesis of diverse molecular libraries, such as Schiff bases and hydrazones, which are known to possess significant biological activities.[4][5][6] Furthermore, the aldehyde group can act as a reactive "warhead" for the development of covalent inhibitors, a strategy increasingly employed to achieve high potency and selectivity against therapeutic targets.[7][8][9]

These application notes, therefore, present Methyl 5-[(4-formylphenoxy)methyl]-2-furoate not as a standalone therapeutic agent, but as a valuable and versatile starting material—a bifunctional scaffold—for the generation of novel chemical entities with significant potential for drug discovery and development. The protocols outlined below provide a strategic framework for researchers to explore the synthetic utility and biological relevance of this promising, yet underexplored, molecule.

PART 1: Synthetic Applications as a Versatile Chemical Intermediate

The primary application of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate in a drug discovery context is as a key building block for the synthesis of more complex molecules. Its aldehyde group provides a reactive site for a variety of chemical transformations, enabling the construction of diverse compound libraries for biological screening.

Application Note 1.1: Synthesis of Schiff Base Derivatives for Antimicrobial and Anticancer Screening

Rationale: The condensation of the terminal aldehyde of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate with various primary amines yields Schiff bases (imines). This class of compounds has a rich history in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][10] The diversity of the final compounds can be readily achieved by varying the amine starting material.

Experimental Protocol 1.1: General Procedure for the Synthesis of Schiff Base Derivatives

1. Materials:

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
  • Substituted primary amines (e.g., aniline, benzylamine, amino acids, heterocyclic amines)
  • Anhydrous ethanol or methanol
  • Glacial acetic acid (catalytic amount)
  • Round-bottom flask
  • Reflux condenser
  • Magnetic stirrer with heating plate
  • Thin Layer Chromatography (TLC) plates (silica gel)
  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
  • Rotary evaporator

2. Procedure:

  • Dissolve Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (1.0 eq) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Add the selected primary amine (1.1 eq) to the solution.
  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.
  • Monitor the reaction progress by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
  • Once the reaction is complete, allow the mixture to cool to room temperature.
  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

3. Characterization:

  • Confirm the structure of the synthesized Schiff base derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Diagram: Synthetic Workflow for Schiff Base Derivatives

Schiff_Base_Synthesis Start Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product Purification Purification (Filtration/Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Antimicrobial, Anticancer) Characterization->Screening

Caption: Workflow for the synthesis and evaluation of Schiff base derivatives.

Application Note 1.2: Synthesis of Hydrazone Derivatives for Biological Evaluation

Rationale: Similar to Schiff bases, hydrazones are another class of compounds that can be readily synthesized from aldehydes. Hydrazones are known to possess a wide array of biological activities, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, and antitumor properties.[6][11] The reaction of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate with various hydrazides will generate a library of novel hydrazones for biological screening.

Experimental Protocol 1.2: General Procedure for the Synthesis of Hydrazone Derivatives

1. Materials:

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
  • Substituted hydrazides (e.g., hydrazine hydrate, phenylhydrazine, isonicotinic hydrazide)
  • Ethanol or Methanol
  • Glacial acetic acid (catalytic amount)
  • Standard laboratory glassware and equipment as in Protocol 1.1

2. Procedure:

  • In a round-bottom flask, dissolve Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (1.0 eq) in ethanol (15 mL).
  • Add the selected hydrazide (1.0 eq) to the solution.
  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.
  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-3 hours.
  • Monitor the reaction by TLC until the starting aldehyde is consumed.
  • Cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.
  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
  • If no precipitate forms, concentrate the solution using a rotary evaporator and purify the residue by recrystallization or column chromatography.

3. Characterization:

  • Characterize the synthesized hydrazone derivatives by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures.

PART 2: Applications in Biological Screening and Target Identification

The presence of the aldehyde group in Methyl 5-[(4-formylphenoxy)methyl]-2-furoate opens up possibilities for its direct use in biological screening, particularly in the context of covalent inhibitor discovery.

Application Note 2.1: Screening for Covalent Enzyme Inhibition

Rationale: The aldehyde functionality can act as an electrophilic "warhead" that can form a reversible covalent bond with nucleophilic residues (such as cysteine, lysine, or serine) in the active site of an enzyme.[7][8][9] This can lead to potent and selective inhibition. Methyl 5-[(4-formylphenoxy)methyl]-2-furoate can be screened against a panel of enzymes, particularly those with a known or suspected nucleophilic residue in their active site, to identify potential novel inhibitors.

Experimental Protocol 2.1: General Protocol for Screening for Covalent Enzyme Inhibition

1. Materials:

  • Target enzyme (e.g., a cysteine protease, a kinase with an accessible cysteine)
  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (test compound)
  • Appropriate buffer for the enzyme assay
  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate for ease of detection)
  • 96-well microplates (black or clear, depending on the detection method)
  • Microplate reader
  • Positive control inhibitor (if available)
  • Dimethyl sulfoxide (DMSO) for compound dissolution

2. Procedure:

  • Prepare a stock solution of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.
  • In a 96-well plate, add the enzyme solution to each well.
  • Add the diluted test compound to the wells (final DMSO concentration should be kept low, typically <1%). Include wells with buffer and DMSO as a negative control.
  • Pre-incubate the enzyme with the test compound for a defined period (e.g., 30-60 minutes) to allow for potential covalent bond formation.
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.
  • Calculate the initial reaction rates for each concentration of the test compound.
  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

4. Validation of Covalent Modification:

  • To confirm covalent binding, techniques such as mass spectrometry (to detect the mass shift of the protein upon binding of the inhibitor) or dialysis (a non-covalently bound inhibitor will dissociate, while a covalent one will remain bound) can be employed.

Diagram: Covalent Inhibition Mechanism

Covalent_Inhibition cluster_0 Reversible Covalent Inhibition Enzyme Enzyme-Cys-SH Complex Enzyme-Cys-S-CH(OH)-R (Thiohemiacetal Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor Aldehyde Inhibitor (R-CHO) Complex->Enzyme Reversal

Caption: Proposed reversible covalent inhibition of a cysteine residue by an aldehyde.

Data Summary Table

Potential Application Compound Class Rationale/Key Features Potential Therapeutic Area
Synthetic IntermediateSchiff BasesVersatile synthesis, diverse structuresAntimicrobial, Anticancer
Synthetic IntermediateHydrazonesBroad biological activity profileCNS disorders, Antimicrobial, Anticancer
Direct ScreeningCovalent InhibitorElectrophilic aldehyde for covalent bondingEnzyme-driven diseases (e.g., cancer, inflammation)

Conclusion

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate represents a promising, yet underexplored, molecule in the landscape of drug discovery. Its bifunctional nature, combining the privileged furan scaffold with a reactive aldehyde handle, makes it an ideal starting point for the generation of diverse chemical libraries. The protocols detailed herein provide a roadmap for researchers to systematically explore the synthetic utility of this compound and to screen its derivatives for a range of biological activities. By leveraging the established medicinal chemistry principles of its constituent fragments, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate can serve as a valuable tool in the quest for novel therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed. Retrieved from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568.
  • Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. (2020). Journal of Medicinal Chemistry, 63(23), 14767-14789.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). Molecules, 19(9), 13696-13711.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1205-1223.
  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2024). Molecules, 29(13), 3102.
  • Covalent affinity labeling of the formyl peptide chemotactic receptor. (1980). The Journal of biological chemistry, 255(15), 7288–7291.
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023).
  • Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. (2025). ResearchGate. Retrieved from [Link]

  • Nitrile‐containing drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (2014). Google Patents.
  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]

  • Compositions containing aromatic aldehydes and their use in treatments. (2012). Google Patents.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2021). ACS Chemical Biology, 16(2), 249-262.
  • Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and antibacterial studies of some reduced Schiff base derivatives. (2018). Oriental Journal of Chemistry, 34(6), 2824-2830.
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022). YouTube. Retrieved from [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Application of furan derivative in medicinal field. (n.d.). ResearchGate. Retrieved from [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). International Journal of Molecular Sciences, 23(11), 6197.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Future medicinal chemistry, 3(6), 675–692.
  • Unit 3 furan & thiophene. (n.d.). Slideshare. Retrieved from [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. (2018). orientjchem.org. Retrieved from [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 825-849.
  • Covalent Inhibition in Drug Discovery. (2018). ResearchGate. Retrieved from [Link]

  • Four Polymorphs of Bioactive Diuretic Drug 4-Chloro-5-Chlorosulfonylsalicylic Acid. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Medicinal significance of furan derivatives : A Review. (2024). Semantic Scholar. Retrieved from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 123.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (2011). Molecules, 16(12), 10189-10194.
  • Reaction of Aromatic Aldehydes with Pharmaceutical Amino Compounds. Part I. (1951). Journal of Pharmacy and Pharmacology, 3(1), 815-822.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). Anti-cancer agents in medicinal chemistry, 20(13), 1599–1611.

Sources

Application

Application Notes &amp; Protocols for the Heterobifunctional Linker: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the application of Methyl 5-[(4-formylphenox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a heterobifunctional linker poised for innovative applications in bioconjugation, drug delivery, and diagnostics. By possessing two distinct reactive handles—an aromatic aldehyde (formyl group) and a methyl ester—this linker offers a versatile platform for the sequential or orthogonal conjugation of diverse molecular entities. We will delve into the core chemical principles governing its reactivity, provide detailed, field-tested protocols for its use, and discuss the critical considerations for designing robust and effective bioconjugates.

Introduction: The Strategic Role of Heterobifunctional Linkers

In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and toxicity of the final construct.[1] A linker must be stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and activation at the target site.[1] Heterobifunctional linkers, possessing two different reactive groups, are invaluable tools that permit the controlled, stepwise assembly of complex biomolecular architectures, such as conjugating a targeting antibody to a potent cytotoxic payload.[2]

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (PubChem CID: 773528) enters this space as a molecule of significant potential.[3] Its architecture, featuring a central furan scaffold, a phenoxy ether linkage, an amine-reactive formyl group, and a potentially modifiable methyl ester, offers a unique combination of reactivity and structural properties.

Molecular Structure and Properties
  • IUPAC Name: methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate[3]

  • Molecular Formula: C₁₄H₁₂O₅[3]

  • Molecular Weight: 260.24 g/mol [3]

  • CAS Number: 332165-48-7[3]

PropertyValueSource
Molecular Weight260.24 g/mol [3]
XLogP32.1[3]
Hydrogen Bond Donors0[3]
Hydrogen Bond Acceptors5[3]

Core Chemistry and Mechanistic Insights

This linker's utility is rooted in the distinct reactivity of its two functional groups. Understanding the underlying mechanisms is paramount for successful protocol design.

The Formyl Group: Gateway to Amine Bioconjugation via Reductive Amination

The aromatic aldehyde (formyl group) is the primary site for conjugation to biomolecules, which are rich in primary amines (e.g., the ε-amino group of lysine residues or the N-terminus). The reaction proceeds via a two-step process known as reductive amination .

  • Schiff Base Formation: The amine nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, known as an imine or Schiff base. This reaction is reversible and typically favored under mildly acidic to neutral pH (pH 6.0-7.5) to facilitate both amine nucleophilicity and dehydration.

  • Reduction: The resulting imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent.

Causality Behind Experimental Choices: The choice of reducing agent is critical. It must be potent enough to reduce the imine but not so strong as to reduce the aldehyde before it can react with the amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed for this reason, as their reactivity is attenuated, especially at neutral pH, allowing for the one-pot formation and reduction of the Schiff base.[4]

Reductive_Amination cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Linker Linker-CHO (Formyl Group) SchiffBase Linker-CH=N-Biomolecule (Imine Intermediate) Linker->SchiffBase + Biomolecule-NH₂ - H₂O (pH 6.0-7.5) Biomolecule Biomolecule-NH₂ (e.g., Lysine) Conjugate Linker-CH₂-NH-Biomolecule (Stable Conjugate) SchiffBase->Conjugate + Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for conjugating the linker via reductive amination.

The Methyl Furoate Group: A Handle for Orthogonal Chemistry or a Modulator of Physicochemical Properties?

The methyl ester on the furan ring presents two strategic possibilities:

  • As a Stable Spacer Component: In this scenario, the ester remains intact throughout the conjugation process. Its presence contributes to the overall polarity and solubility of the linker-payload complex. The furan ring itself is a common motif in bioactive molecules and can participate in favorable interactions.[5]

  • As a Latent Carboxylic Acid: The ester can be hydrolyzed to a carboxylic acid, typically under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a new reactive site that can then be coupled to a second molecule, for instance, an amine-containing payload, using carbodiimide chemistry (e.g., EDC/NHS). This approach allows for a truly orthogonal conjugation strategy.

Trustworthiness Through Self-Validation: The choice between these strategies depends entirely on the desired final construct. If the methyl ester is to be used for a second conjugation, it is crucial that the conditions for its hydrolysis do not compromise the integrity of the first conjugate (e.g., the antibody). Conversely, if the ester is intended to be stable, the conditions for reductive amination must be mild enough to prevent its cleavage. Standard protocols for reductive amination (neutral pH, mild reductants) are generally compatible with methyl esters.

Orthogonal_Strategy cluster_0 Pathway A: Formyl Group First cluster_1 Pathway B: Ester Group First Start Methyl 5-[(4-formylphenoxy)methyl]-2-furoate A1 Step 1: Reductive Amination (Linker-CHO + Biomolecule-NH₂) Start->A1 B1 Step 1: Ester Hydrolysis Start->B1 A2 Intermediate Conjugate (Biomolecule-Linker-COOCH₃) A1->A2 A3 Step 2: Ester Hydrolysis (e.g., NaOH) A2->A3 A4 Activated Conjugate (Biomolecule-Linker-COOH) A3->A4 A5 Step 3: Amide Coupling (EDC/NHS + Payload-NH₂) A4->A5 A6 Final Dual Conjugate A5->A6 B2 Carboxy-Linker-Aldehyde B1->B2 B3 Step 2: Amide Coupling (EDC/NHS + Payload-NH₂) B2->B3 B4 Payload-Linker-Aldehyde B3->B4 B5 Step 3: Reductive Amination (+ Biomolecule-NH₂) B4->B5 B6 Final Dual Conjugate B5->B6

Caption: Orthogonal conjugation strategies for the linker.

Detailed Application Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Conjugation of an Amine-Containing Biomolecule (e.g., Antibody) via Reductive Amination

This protocol details the attachment of a biomolecule to the linker's formyl group, leaving the methyl ester intact.

Materials:

  • Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, HEPES), pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris.

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (Linker)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium cyanoborohydride (NaBH₃CN), 5 M solution in 10 mM NaOH (prepare fresh)

  • Quenching solution: 1 M Tris-HCl, pH 7.5

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer-exchange the antibody into a non-amine-containing buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.

  • Linker Preparation:

    • Prepare a 10-50 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the antibody solution, add the linker stock solution to achieve a final molar excess of 5-20 fold over the antibody. The optimal ratio must be determined empirically.

    • Gently mix the solution and allow the Schiff base to form for 1-2 hours at room temperature or 4°C.

    • Add the 5 M NaBH₃CN solution to a final concentration of 20-50 mM.

    • Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 100 mM to consume any unreacted linker and terminate the reduction. Incubate for 1 hour at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate using SEC or by dialyzing against PBS overnight at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).

    • Assess the purity and aggregation state of the conjugate using SEC-HPLC.

    • Confirm biological activity with a relevant binding or functional assay.

Protocol 2: Two-Step Orthogonal Conjugation: Antibody followed by Payload

This protocol describes the full utility of the linker by first attaching it to an antibody and then coupling a payload to the unmasked carboxylic acid.

Part A: Antibody Conjugation (as in Protocol 1)

  • Follow steps 1-6 of Protocol 1 to generate the Antibody-Linker-COOCH₃ conjugate.

Part B: Ester Hydrolysis and Payload Coupling

Materials:

  • Purified Antibody-Linker-COOCH₃ conjugate

  • 0.1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Amine-containing payload molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 5.5-6.0)

  • Coupling Buffer: PBS (pH 7.4)

Procedure:

  • Ester Hydrolysis:

    • Caution: This step requires careful optimization to avoid protein denaturation.

    • Adjust the pH of the purified Antibody-Linker-COOCH₃ conjugate solution to ~11.0 with 0.1 M NaOH.

    • Incubate at 4°C or room temperature, monitoring the reaction progress by mass spectrometry to confirm the mass shift corresponding to the loss of a methyl group (-14 Da). Reaction times can vary from 30 minutes to a few hours.

    • Once hydrolysis is complete, immediately neutralize the solution to pH ~7.0 with 0.1 M HCl.

    • Immediately buffer-exchange the resulting Antibody-Linker-COOH into the Activation Buffer (MES, pH 6.0).

  • Carboxylic Acid Activation:

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in water) and NHS (e.g., 100 mM in water or DMSO).

    • To the Antibody-Linker-COOH solution, add EDC and NHS to a final concentration of 5-10 mM each.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Payload Coupling:

    • Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO) and add it to the activated antibody solution. A molar excess of 5-10 fold of the payload over the activated sites is recommended.

    • Adjust the pH of the reaction mixture to 7.4-8.0 by adding Coupling Buffer (PBS) to facilitate the reaction of the NHS-ester with the payload's amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final ADC using SEC or dialysis as described in Protocol 1.

    • Characterize the final construct for DAR, purity, and biological activity.

References

  • PubChem. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cai, M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 5969. Available at: [Link]

  • Liberatore, F. A., et al. (1989). Heterobifunctional cross-linking of a monoclonal antibody with 2-methyl-N1-benzenesulfonyl-N4-bromoacetylquinonediimide. Biochemical and Biophysical Research Communications, 158(3), 640-645. Available at: [Link]

  • Nikiforov, A. L., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit. Hampton Research. Available at: [Link]

  • AxisPharm. (2024). Advances in ADC Linker Research. AxisPharm. Available at: [Link]

  • Van Audenhaege, K., et al. (2020). Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. Bioconjugate Chemistry, 31(10), 2326-2337. Available at: [Link]

  • Denton, R., et al. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Wang, Y., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Protein & Peptide Letters, 24(10), 968-975. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]

  • Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 73, 128953. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Giese, M. (2023, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. Available at: [Link]

  • Kofoed, C., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19685–19696. Available at: [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1031–1041. Available at: [Link]

  • Pöch, G., & Dittrich, P. (1979). In vitro studies on enzymatic cleavage of steroid esters in the female organism. Endocrinologia Experimentalis, 13(2), 73-79. Available at: [Link]

  • Wang, J., et al. (2012). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. Journal of Materials Chemistry, 22(37), 19549-19560. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate for High-Throughput Biological Screening

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection and modification of core molecular scaffolds are paramount to generating novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection and modification of core molecular scaffolds are paramount to generating novel chemical entities with therapeutic potential. The furan ring is a well-established "privileged scaffold," appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The molecule Methyl 5-[(4-formylphenoxy)methyl]-2-furoate presents itself as an ideal starting point for chemical library synthesis. It combines the biologically relevant furan-2-carboxylate moiety with a highly versatile reactive handle: an aromatic aldehyde.[4][5][6]

This guide provides a detailed technical overview and validated protocols for the derivatization of this core scaffold. The focus is on robust, efficient, and diversity-oriented chemical transformations targeting the formyl group. The methodologies described herein are designed for implementation in parallel synthesis formats, enabling researchers to rapidly generate compound libraries for high-throughput screening (HTS) campaigns.[7][8][9] We will explore three primary reaction pathways—reductive amination, the Wittig reaction, and Knoevenagel condensation—explaining the mechanistic rationale behind each and providing step-by-step protocols for their execution.

Analysis of the Core Scaffold: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

To effectively leverage this molecule, a clear understanding of its constituent functional groups is essential. The structure possesses three key regions for potential modification, with the aldehyde being the most synthetically accessible for rapid diversification.

Functional Group Reactivity & Purpose in Derivatization
Aromatic Aldehyde Primary Reactive Handle: Highly electrophilic and susceptible to nucleophilic attack. Ideal for forming C-N and C-C bonds through a variety of reliable reactions. Serves as the main anchor point for introducing molecular diversity.
Furan-2-Carboxylate Bioactive Moiety & Secondary Handle: The furan core is a known pharmacophore. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides for further, secondary diversification, though this typically requires harsher conditions than aldehyde modifications.[5]
Ether Linkage Structural Spacer: Provides conformational flexibility, connecting the furan pharmacophore to the phenyl ring that carries the reactive handle. Generally stable under the conditions described.

Our strategic approach prioritizes the derivatization of the aldehyde due to its high reactivity and the vast commercial availability of reagents that can react with it under mild conditions.[10][11]

Figure 1: Functional group analysis of the core scaffold.

Primary Derivatization Strategies & Protocols

The following sections detail three field-proven strategies for modifying the formyl group. Each protocol is designed to be robust and scalable for library generation.

Strategy 1: Reductive Amination for Amine Library Synthesis

Reductive amination is arguably the most powerful method for generating amine diversity from a carbonyl compound.[12] It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild, hydride-based reducing agent.[13] This one-pot procedure is highly efficient and tolerant of a wide range of functional groups.

Causality & Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], reduces the imine to the final amine product. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde, is stable in anhydrous solvents, and efficiently reduces the protonated iminium ion intermediate, driving the reaction to completion.[13][14]

HTS_Workflow cluster_synthesis 1. Parallel Synthesis node_start node_start node_chem node_chem node_process node_process node_bio node_bio node_hit node_hit start Core Scaffold Methyl 5-[(4-formylphenoxy)methyl]-2-furoate chem1 Strategy 1 Reductive Amination start->chem1 chem2 Strategy 2 Wittig Reaction start->chem2 chem3 Strategy 3 Knoevenagel Condensation start->chem3 qc 2. Purification & QC (LC-MS, NMR) chem1->qc chem2->qc chem3->qc plating 3. Library Plating (384-well format) qc->plating hts 4. High-Throughput Screen (Biochemical or Cell-based Assay) plating->hts data 5. Data Analysis (Z'-factor, Hit Identification) hts->data hit 6. Confirmed Hit(s) data->hit

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a classic example of the Williamson ether synthesis, a powerful method for forming C-O bonds.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the sodium or potassium salt of 4-hydroxybenzaldehyde (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of Methyl 5-(chloromethyl)-2-furoate and displacing the chloride leaving group.

Reaction Scheme:

The success of this synthesis hinges on careful control of several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.[1]

Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize these conditions.

Materials:

  • 4-hydroxybenzaldehyde

  • Methyl 5-(chloromethyl)-2-furoate[5]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of Methyl 5-(chloromethyl)-2-furoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[4]

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Deprotonation: The phenoxide may not be forming completely. While potassium carbonate is a good starting point, a stronger base like sodium hydride (NaH) can ensure complete deprotonation of the 4-hydroxybenzaldehyde.[3][6][7] Use NaH with caution as it is highly reactive.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to water.[8] Water can quench the phenoxide and hydrolyze the alkyl halide. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkyl halide.[4] While less likely with a primary halide like Methyl 5-(chloromethyl)-2-furoate, it can be minimized by using a non-bulky base and maintaining a moderate temperature.

  • Impure Reagents: Impurities in either starting material can lead to undesired side products.[8] Ensure the purity of both 4-hydroxybenzaldehyde and Methyl 5-(chloromethyl)-2-furoate before starting. The latter can darken over time and may require purification.[5]

  • Reaction Time and Temperature: The reaction may not be going to completion. Typical laboratory conditions are 50-100°C for 1-8 hours.[4] Consider increasing the reaction time or temperature incrementally while monitoring by TLC.

Question 2: I am observing unreacted starting materials even after a prolonged reaction time. What should I do?

This indicates a problem with reaction kinetics or equilibrium.

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion.

  • Change the Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[4] If using a less polar solvent, switching to DMF or DMSO can significantly increase the reaction rate.

  • Consider a Phase-Transfer Catalyst: If there are solubility issues, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can enhance the reaction rate by helping to solubilize the alkoxide.[4][9]

Question 3: My final product is difficult to purify, and I see multiple spots on TLC. What are the potential side products?

Several side products can form under the reaction conditions:

  • Bis-etherification: If there are any diol impurities in the 4-hydroxybenzaldehyde, they can react to form dimeric products.

  • C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring of the phenoxide can occur, especially at higher temperatures.[4]

  • Aldehyde Reactions: The aldehyde group on 4-hydroxybenzaldehyde is generally stable under these conditions, but strong bases and high temperatures could potentially lead to side reactions.

  • Decomposition: Furan rings can be sensitive to strongly acidic or basic conditions, though this is less of a concern under typical Williamson ether synthesis conditions.

To improve purity:

  • Ensure the use of pure starting materials.

  • Optimize the reaction temperature to the lowest effective level.

  • Careful column chromatography is often necessary for separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q: What is the best base for this reaction?

The choice of base depends on the acidity of the phenol and the desired reactivity.

Base Strength Comments
K₂CO₃ / Cs₂CO₃ Mild Good starting point, generally provides clean reactions.
NaOH / KOH Strong Can be used, but introduces water which may need to be removed.

| NaH / KH | Very Strong | Ensures complete deprotonation but is highly reactive and requires strictly anhydrous conditions.[3][7] |

Q: Can I use a different solvent?

Yes, but the choice of solvent is critical.

Solvent Type Effectiveness
DMF, DMSO Polar Aprotic Highly recommended, accelerates SN2 reactions.[4]
Acetonitrile Polar Aprotic A good alternative to DMF/DMSO.
Acetone Polar Aprotic Can be used, but generally slower reaction rates.
THF Apolar Aprotic Can be used, but may have solubility issues with the phenoxide salt.

| Alcohols (e.g., Ethanol) | Protic | Not recommended as they can solvate the nucleophile, reducing its reactivity.[10] |

Q: How critical is the inert atmosphere?

While the reaction can proceed without a strictly inert atmosphere, it is highly recommended. An inert atmosphere prevents the potential oxidation of the phenoxide and other starting materials, especially at elevated temperatures, leading to cleaner reactions and higher yields.

Visualizations

Experimental Workflow

G prep Preparation (Dry Glassware, Inert Atmosphere) reagents Add 4-hydroxybenzaldehyde and K2CO3 to DMF prep->reagents phenoxide Stir for Phenoxide Formation (30 min) reagents->phenoxide addition Add Methyl 5-(chloromethyl)-2-furoate phenoxide->addition reaction Heat to 60-80°C (Monitor by TLC) addition->reaction workup Quench with Water & Extract with Ethyl Acetate reaction->workup purify Wash, Dry, Concentrate workup->purify final Column Chromatography or Recrystallization purify->final

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Low Yield

G start Low Yield Observed check_moisture Check for Moisture? (Anhydrous Solvents/Reagents) start->check_moisture dry Action: Thoroughly Dry Glassware & Use Anhydrous Solvents check_moisture->dry Yes check_base Incomplete Deprotonation? check_moisture->check_base No stronger_base Action: Use Stronger Base (e.g., NaH) check_base->stronger_base Yes check_temp Reaction Incomplete? check_base->check_temp No increase_temp Action: Increase Temperature or Reaction Time check_temp->increase_temp Yes check_purity Impure Reagents? check_temp->check_purity No purify_reagents Action: Purify Starting Materials check_purity->purify_reagents Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • Google Patents. Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 6). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. [Link]

  • European Patent Office. Process for removing an ester impurity from an ether. [Link]

  • LookChem. Cas 2144-37-8,METHYL 5-(CHLOROMETHYL)-2-FUROATE. [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Green Chemistry (RSC Publishing). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

  • OpenStax. (2023, September 20). 18.2 Preparing Ethers. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

Welcome to the technical support center for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.

I. Reaction Overview and Mechanism

The synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is typically achieved through a Williamson ether synthesis.[1] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of Methyl 5-(chloromethyl)-2-furoate to form the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion performs a backside attack on the carbon atom bearing the chlorine atom.[2][3] This concerted mechanism involves the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-chlorine bond.

II. Experimental Workflow

Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis A Starting Material: 4-Hydroxybenzaldehyde E Combine 4-hydroxybenzaldehyde, base, and solvent A->E B Starting Material: Methyl 5-(chloromethyl)-2-furoate G Add Methyl 5-(chloromethyl)-2-furoate B->G C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Stir to form the phenoxide E->F F->G H Heat the reaction mixture G->H I Cool the reaction mixture H->I J Quench with water I->J K Extract with an organic solvent J->K L Wash the organic layer K->L M Dry and concentrate L->M N Purify by chromatography or recrystallization M->N O Characterize by NMR, IR, MS N->O P Assess purity O->P

Caption: A generalized workflow for the synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

III. Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxybenzaldehyde

  • Methyl 5-(chloromethyl)-2-furoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask to dissolve the solids.

  • Phenoxide Formation:

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Electrophile:

    • Dissolve Methyl 5-(chloromethyl)-2-furoate (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the Methyl 5-(chloromethyl)-2-furoate solution dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold deionized water and stir.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

IV. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete phenoxide formation. 2. Inactive Methyl 5-(chloromethyl)-2-furoate. 3. Insufficient reaction temperature or time. 4. Presence of water in the reaction.1. Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Ensure the base is anhydrous. 2. Check the purity and stability of the chloromethyl compound. It can degrade over time. 3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. 4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of one of the reactants. 2. Poor mixing. 3. Short reaction time.1. Ensure the stoichiometry is correct. A slight excess of the electrophile can be used. 2. Ensure efficient stirring throughout the reaction. 3. Continue the reaction until TLC analysis shows complete consumption of the limiting reagent.
Formation of a Brown or Tarry Mixture 1. Decomposition of the aldehyde functionality. 2. Side reactions at high temperatures. 3. Instability of the furan ring under certain conditions.1. Avoid excessively high temperatures. 2. Lower the reaction temperature and increase the reaction time. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Presence of closely eluting impurities. 2. Oiling out of the product during chromatography.1. Optimize the eluent system for column chromatography. A shallow gradient may be necessary. 2. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. Recrystallization from a suitable solvent system can also be attempted.
Formation of Byproducts 1. C-alkylation: The phenoxide can be alkylated at the ortho or para positions of the aromatic ring. 2. Dimerization/Polymerization: Self-condensation of the starting materials or product.1. The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. 2. Use dilute conditions and add the electrophile slowly to the reaction mixture.

V. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of Williamson ether synthesis as it is mild and easy to handle. For less reactive systems or to ensure complete deprotonation of the phenol, a stronger base such as sodium hydride (NaH) can be used.[2]

Q2: Which solvent is most suitable?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the ionic phenoxide and do not solvate the nucleophile as strongly as protic solvents.[4] N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices.

Q3: My Methyl 5-(chloromethyl)-2-furoate seems to be unstable. How should I handle it?

A3: Methyl 5-(chloromethyl)-2-furoate can be sensitive to moisture and may degrade over time, especially if not stored properly. It is best to use it fresh or store it under an inert atmosphere at low temperatures. Its stability is a critical factor for a successful reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials and the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the key parameters to optimize for improving the yield?

A5: The key parameters to optimize are:

  • Base: Ensure complete formation of the phenoxide.

  • Solvent: Use a dry, polar aprotic solvent.

  • Temperature: Find the optimal temperature that allows for a reasonable reaction rate without causing decomposition.

  • Reaction Time: Monitor the reaction to determine the point of maximum conversion.

  • Purity of Reagents: Use high-purity starting materials.

VI. Characterization of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

Accurate characterization of the final product is crucial to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons of the benzaldehyde ring, furan ring protons, the methylene protons of the ether linkage, and the methyl ester protons.
¹³C NMR Resonances for the aldehyde carbonyl carbon, ester carbonyl carbon, aromatic and furan carbons, the methylene carbon, and the methyl ester carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch, ester C=O stretch, C-O-C (ether) stretch, and aromatic C-H bonds.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂O₅, MW: 260.24 g/mol ).[5]

VII. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl 5-(chloromethyl)-2-furoate is a lachrymator and should be handled with care.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

VIII. References

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. Retrieved January 25, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. Retrieved January 25, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. (n.d.). BYJU'S. Retrieved January 25, 2026, from [Link]

  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.

  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. Retrieved January 25, 2026, from [Link]

  • 11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Scheme of reaction for a synthesis of the methyl 4-(4-formylphenoxy)butanoate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). MDPI. Retrieved January 25, 2026, from [Link]

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (2022). Semantic Scholar. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Furan Ring Synthesis

Introduction The furan scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This technical support guid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during furan ring synthesis. Drawing upon established literature and field-proven insights, this document provides a structured approach to troubleshooting, focusing on the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: A Symptom-Based Approach

Low product yield is a common problem in organic synthesis. The key to resolving it is to systematically identify the root cause. This section is organized by common experimental observations to help you quickly pinpoint and address the issue.

Observation 1: The reaction is sluggish or does not proceed to completion, with significant starting material remaining.

This is a frequent issue, particularly when dealing with less reactive substrates. Several factors could be at play:

  • Insufficient Catalyst Activity or Inappropriate Catalyst Choice: The Paal-Knorr synthesis, a workhorse for furan preparation from 1,4-dicarbonyl compounds, is acid-catalyzed.[1] If the reaction is slow, the catalyst may be the culprit.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure your acid catalyst is fresh and has been stored correctly. Protic acids can absorb atmospheric moisture, and Lewis acids can degrade.

      • Increase Catalyst Loading: A modest increase in catalyst loading can sometimes be sufficient to drive the reaction to completion.

      • Switch to a Stronger or More Suitable Catalyst: If a weak acid like acetic acid is being used, consider switching to a stronger protic acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid. For sensitive substrates, milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be effective alternatives to harsh protic acids.[2]

  • Sub-Optimal Reaction Temperature: Many organic reactions have a significant activation energy barrier.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C while monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can promote side reactions.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2]

  • Poorly Reactive Starting Materials: The electronic and steric properties of your substrates are critical.

    • Troubleshooting Steps:

      • Amines in Paal-Knorr Pyrrole Synthesis (a related reaction with valuable insights): Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions.[3]

      • Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl compound or the amine (in pyrrole synthesis) can hinder the necessary bond formations.[4] In such cases, longer reaction times, higher temperatures, or a less sterically demanding catalyst may be required.

Observation 2: The starting material is consumed, but the yield of the desired furan is low, and a complex mixture of products is observed.

This scenario points towards side reactions or product degradation. The acidic conditions inherent to many furan syntheses can be a double-edged sword.

  • Furan Ring Instability and Opening: Furans, particularly those bearing electron-donating groups, can be sensitive to strong acids and may undergo acid-catalyzed polymerization or ring-opening.[5]

    • Troubleshooting Steps:

      • Use Milder Catalysts: Replace strong protic acids with milder alternatives. A wide range of solid acid catalysts, such as montmorillonite clays or zeolites, can provide the necessary acidity with reduced product degradation.[4] Ionic liquids have also been employed to facilitate the reaction at room temperature without an added acid catalyst.[2]

      • Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the furan product to acidic conditions.

      • Buffer the Reaction: In some cases, the addition of a weak base or a buffer can help to maintain the pH in a range that promotes the desired reaction without causing significant product degradation.

  • Competing Side Reactions: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyls using sulfurizing agents like Lawesson's reagent or P₄S₁₀ often yields the corresponding furan as a major byproduct.[6] This is because these reagents also act as dehydrating agents, promoting the furan-forming cyclization.[6]

    • Troubleshooting Steps:

      • Optimize the Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than P₄S₁₀, which can lead to better selectivity for the thiophene.[6][7]

      • Control Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation.[6] Running the reaction at the lowest effective temperature is crucial.

  • Presence of Water: While some modern Paal-Knorr variations are performed in water, in classical acid-catalyzed dehydrative cyclizations, excess water can hinder the final dehydration step of the cyclic hemiacetal intermediate.[1][8]

    • Troubleshooting Steps:

      • Use a Dean-Stark Trap: For reactions run in solvents like toluene, a Dean-Stark apparatus is highly effective for the azeotropic removal of water.[9]

      • Employ a Dehydrating Agent: Anhydrous conditions with a dehydrating agent like P₂O₅ can be used.[1]

      • Ensure Anhydrous Solvents and Reagents: Use freshly dried solvents and ensure all reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that my 1,4-dicarbonyl starting material is pure enough?

A1: The purity of the starting material is paramount. Impurities can lead to side reactions and lower yields.[6] We recommend the following:

  • Spectroscopic Analysis: Confirm the structure and purity of your 1,4-dicarbonyl compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Chromatographic Analysis: Use TLC or GC to check for the presence of impurities.

  • Purification: If necessary, purify the starting material by recrystallization or column chromatography before use.

Q2: I am performing a Feist-Benary synthesis and getting a low yield. What are the key parameters to optimize?

A2: The Feist-Benary synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound, is sensitive to the choice of base and reaction conditions.[10][11]

  • Base Selection: Use a mild base like pyridine or triethylamine, especially if your β-dicarbonyl compound contains an ester group that could be hydrolyzed by stronger bases like NaOH.[11]

  • Temperature Control: These reactions are typically run at elevated temperatures (50-100°C).[11] However, prolonged heating can lead to decomposition. Monitor the reaction and avoid unnecessarily long reaction times.

  • Halide Choice: α-bromo and α-chloro ketones are generally preferred over α-iodo ketones, which can be more prone to side reactions.[11]

Q3: My furan product seems to be degrading during purification by silica gel chromatography. What can I do?

A3: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds, including many furans.

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the same solvent system before loading your sample.[12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.[13]

Q4: How can I identify common byproducts in my reaction mixture?

A4: Spectroscopic methods are your primary tools for byproduct identification.

  • NMR Spectroscopy: Byproducts from incomplete reactions will show characteristic signals of the starting materials. Ring-opened products may exhibit new aldehyde or ketone signals in both ¹H and ¹³C NMR. The disappearance of the characteristic furan proton signals (typically in the 6-8 ppm region in ¹H NMR) is a key indicator of product degradation.[14][15]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help you determine the molecular weights of the components in your reaction mixture, providing valuable clues to their identities.

  • Infrared (IR) Spectroscopy: The formation of ring-opened byproducts may be indicated by the appearance of strong carbonyl (C=O) stretching bands.[16]

Experimental Protocols and Data

Protocol 1: Optimization of a Paal-Knorr Furan Synthesis

This protocol provides a general framework for optimizing the synthesis of a substituted furan from a 1,4-dicarbonyl compound.

Objective: To systematically optimize the catalyst, solvent, and temperature for the synthesis of 2,5-dimethylfuran from 2,5-hexanedione.

Materials:

  • 2,5-Hexanedione

  • Acid catalyst (e.g., p-TsOH, H₂SO₄, Sc(OTf)₃)

  • Solvent (e.g., Toluene, Dioxane, Acetonitrile)

  • Dean-Stark apparatus (for toluene)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Set up a series of parallel reactions in small scale (e.g., 1 mmol).

  • To each reaction vessel, add 2,5-hexanedione (1 mmol) and the chosen solvent (5 mL).

  • Add the selected catalyst at a specific loading (e.g., 1-10 mol%).

  • Heat the reactions to the desired temperature (e.g., 80°C, 100°C, reflux). If using toluene, equip the reaction with a Dean-Stark trap to remove water.[9]

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC or GC analysis.

  • Once a reaction is complete (or has reached a plateau), cool it to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and yield.

Table 1: Example of Optimization Data for Paal-Knorr Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (5)Toluene110285
2H₂SO₄ (2)Dioxane100378
3Sc(OTf)₃ (1)Acetonitrile80492
4Montmorillonite K10 (20 wt%)Toluene110588

This is illustrative data; actual results will vary depending on the specific substrate and conditions.

Visualizing Troubleshooting Workflows

A systematic approach is crucial for effective troubleshooting. The following diagram outlines a decision-making process for addressing low yields in furan synthesis.

Troubleshooting_Furan_Synthesis Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Complete Conversion, Low Yield Check_Conversion->Complete_Conversion Yes Optimize_Catalyst Optimize Catalyst: - Increase Loading - Change to Stronger/Milder Acid - Check Purity Incomplete_Conversion->Optimize_Catalyst Optimize_Temp Optimize Temperature: - Increase Temperature - Use Microwave Incomplete_Conversion->Optimize_Temp Check_Substrate Check Substrate Reactivity: - Electronic Effects - Steric Hindrance Incomplete_Conversion->Check_Substrate Check_Side_Reactions Investigate Side Reactions: - Polymerization - Ring Opening - Competing Pathways Complete_Conversion->Check_Side_Reactions Check_Purification Review Purification: - Degradation on Silica? - Volatility of Product? Complete_Conversion->Check_Purification Optimize_Conditions Optimize Conditions: - Use Milder Catalyst - Lower Temperature - Shorter Reaction Time - Anhydrous Conditions Check_Side_Reactions->Optimize_Conditions Optimize_Purification Optimize Purification: - Deactivated Silica - Alumina Chromatography - Distillation Check_Purification->Optimize_Purification

Caption: A decision tree for troubleshooting low yields in furan synthesis.

Catalyst Deactivation: A Hidden Culprit

In acid-catalyzed reactions, the deactivation of the catalyst over time can lead to decreasing yields, especially in scale-up or repeated reactions.

  • Poisoning: Impurities in the starting materials or solvents, such as basic nitrogen-containing compounds, can neutralize the acid catalyst.[17]

  • Coking/Fouling: At higher temperatures, carbonaceous deposits can form on the surface of solid acid catalysts, blocking active sites.[18][19]

  • Thermal Degradation: The catalyst itself may not be stable at the required reaction temperatures, leading to a loss of active sites.[18]

Mitigation Strategies:

  • Purify Starting Materials: Ensure all reactants and solvents are free from potential catalyst poisons.

  • Control Temperature: Avoid excessive temperatures that could lead to coking or thermal degradation.

  • Catalyst Regeneration: In some cases, solid catalysts can be regenerated by calcination to burn off coke deposits.

  • Use Robust Catalysts: Select catalysts that are known to be stable under your reaction conditions.

Conclusion

Troubleshooting low yields in furan synthesis requires a methodical and informed approach. By understanding the underlying reaction mechanisms and potential pitfalls of common synthetic routes like the Paal-Knorr and Feist-Benary syntheses, researchers can effectively diagnose and resolve issues related to catalyst activity, reaction conditions, substrate reactivity, and product stability. This guide provides a foundational framework for this process, empowering you to optimize your syntheses and achieve your desired outcomes.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 514-551. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • ResearchGate. (2018). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Metal-Catalyzed[2][4]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. Retrieved from [Link]

  • Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
  • ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • ChemRxiv. (2025). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Photoinduced Heterocyclic Ring Opening of Furfural: Distinct Open-Chain Product Identification by Ultrafast X-ray Transient Absorption Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Dr. Muthana A. H. Al-Shemeri. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. Retrieved from [Link]

  • ResearchGate. (2025). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening reactions of furans. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Use of Lawesson's Reagent in Organic Syntheses. Retrieved from [Link]

  • Fashion Sustainability Directory. (n.d.). Catalyst Deactivation Mechanisms. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Solving Exam Riddles in Organic Chemistry 27. (2025). A furan synthesis with polarity inversion. Retrieved from [Link]

  • YouTube. (2021). Feist-Benary Synthesis Of Furan. Retrieved from [Link]

Sources

Troubleshooting

"analytical methods for detecting impurities in Methyl 5-[(4-formylphenoxy)methyl]-2-furoate"

Welcome to the Technical Support Center for the analytical methods related to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical methods related to Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions concerning the detection and quantification of impurities in this compound.

I. Understanding Potential Impurities

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. For Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, impurities can originate from the synthesis process or degradation.

Process-Related Impurities: These are substances that are formed during the manufacturing process and are specific to the synthetic route employed. A plausible synthesis for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate involves the Williamson ether synthesis, reacting methyl 5-(chloromethyl)-2-furoate with 4-hydroxybenzaldehyde.

Based on this, potential process-related impurities could include:

  • Starting Materials:

    • Methyl 5-(chloromethyl)-2-furoate

    • 4-hydroxybenzaldehyde

  • By-products:

    • Unreacted intermediates from the synthesis of starting materials.

    • Products of side reactions, such as the formation of dimers or polymers.[1]

  • Reagents and Solvents:

    • Residual solvents used in the synthesis and purification steps.

Degradation Products: These impurities arise when the drug substance is exposed to various stress conditions such as heat, light, humidity, and acid/base hydrolysis. The key functional groups in Methyl 5-[(4-formylphenoxy)methyl]-2-furoate susceptible to degradation are the ester, the aldehyde, and the furan ring.

Potential degradation pathways include:

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, 5-[(4-formylphenoxy)methyl]-2-furoic acid, particularly under acidic or basic conditions.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming methyl 5-{[4-(carboxy)phenoxy]methyl}-2-furoate. The furan ring can also undergo oxidative degradation, potentially leading to ring-opening.[2][3]

  • Photodegradation: Exposure to light can induce degradation, the specifics of which would need to be determined through forced degradation studies.

II. Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the recommended approach for the separation and quantification of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and its impurities.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte and its likely impurities.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is recommended to resolve both polar and non-polar impurities. Phosphoric acid helps to sharpen peaks of acidic impurities.
Gradient Start with a higher percentage of A, gradually increasing BThis will elute polar impurities first, followed by the main compound and then less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility of retention times.[4]
Detection UV at 254 nmThe aromatic rings and conjugated systems in the molecule should provide good UV absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLA typical injection volume.
Sample Prep. Dissolve in Acetonitrile:Water (1:1)Ensures good solubility and compatibility with the mobile phase.

III. Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Question: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The furan oxygen and the carbonyl groups in your molecule can interact with active silanol groups on the silica-based C18 column. This is a common cause of peak tailing for polar compounds.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your aqueous mobile phase (A) is low enough (around 2.5-3) by using an acid like phosphoric acid or formic acid. This will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

    • Column Conditioning: The column may not be fully equilibrated. Flush the column with the mobile phase for at least 30 minutes before the first injection.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[4]

    • Column Degradation: If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded. Try a new C18 column.

Question: I am seeing a small, unexpected peak eluting just before my main peak. How can I identify if it's an impurity?

Answer:

Distinguishing between a system artifact and a genuine impurity is a critical step.

  • Initial Assessment:

    • Inject a Blank: Inject your sample solvent (diluent) alone. If the peak is still present, it is likely a system peak or a contaminant in your solvent.

    • Peak Purity Analysis: If you are using a PDA detector, check the peak purity of your main analyte. A non-homogenous peak suggests the presence of a co-eluting impurity.

  • Workflow for Identification:

    • Forced Degradation: Perform forced degradation studies (acid, base, peroxide, heat, light) on a sample of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.[5] If the peak increases in size under any of these conditions, it is likely a degradation product.

    • Spiking: If you have a reference standard for a suspected impurity (e.g., 4-hydroxybenzaldehyde), "spike" your sample with a small amount of it. If the peak area of the unknown peak increases, you have confirmed its identity.

    • Mass Spectrometry (LC-MS): If the impurity remains unidentified, LC-MS is a powerful tool for determining its molecular weight, which can provide significant clues to its structure.

Question: My retention times are shifting from one injection to the next. What should I investigate?

Answer:

Retention time instability can compromise the reliability of your results.

  • Potential Causes & Solutions:

    • Column Temperature: Fluctuations in the laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature.[4]

    • Mobile Phase Preparation: If you are preparing your mobile phase online, ensure the pump is mixing the solvents accurately. Inconsistent mobile phase composition will lead to shifting retention times. Consider pre-mixing your mobile phase.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Pump Issues: Check for leaks in the pump or fluctuations in the flow rate. A pressure trace can help diagnose pump problems.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines I should follow for validating this analytical method?

A1: The International Council for Harmonisation (ICH) guidelines are the global standard for analytical method validation. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating your method for parameters such as accuracy, precision, specificity, linearity, range, and robustness.

Q2: How can I be sure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To demonstrate this, you must perform forced degradation studies. The results should show that the peaks for any degradation products are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure under all stress conditions.

Q3: I don't have reference standards for all the potential impurities. How can I quantify them?

A3: When reference standards are unavailable, you can use a technique called "relative response factor" (RRF). This involves comparing the UV response of the impurity to the response of the main analyte at the same concentration. If the chemical structures are similar, an RRF of 1.0 is often assumed for preliminary investigations, but for accurate quantification, the RRF should be experimentally determined once the impurity is isolated or synthesized.

Q4: What other analytical techniques could be complementary to HPLC for impurity analysis?

A4: While HPLC is the primary tool, other techniques can provide valuable information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.

  • Gas Chromatography (GC): For the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in impurities.

V. Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying an unknown peak observed during HPLC analysis.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC blank_injection Inject Blank (Solvent) start->blank_injection peak_purity Check Peak Purity (PDA) blank_injection->peak_purity Peak Absent system_peak System/Solvent Peak blank_injection->system_peak Peak Present forced_degradation Forced Degradation Study peak_purity->forced_degradation Peak Impure spiking Spike with Known Impurity Standard forced_degradation->spiking Degradation Product lcms LC-MS Analysis spiking->lcms No Match impurity_confirmed Impurity Confirmed spiking->impurity_confirmed Peak Area Increases isolate Isolate Impurity (e.g., Prep-HPLC) lcms->isolate Obtain Molecular Weight nmr_ftir Structural Elucidation (NMR, FTIR) isolate->nmr_ftir end Impurity Identified nmr_ftir->end

Caption: Workflow for the identification of an unknown chromatographic peak.

VI. References

  • W. J. W. Koopman, C. J. M. Snel, W. J. H. van den Tweel, and J. A. M. de Bont, "Microbial degradation of furanic compounds: biochemistry, genetics, and impact," Applied Microbiology and Biotechnology, vol. 91, no. 5, pp. 1215–1227, Oct. 2011. [Online]. Available: [Link]

  • H. Kwiecień and A. Szychowska, "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates," Arkivoc, vol. 2007, no. 15, pp. 136–147, 2007.

  • Ivory Research, "Significance of impurities in active pharmaceutical ingredients," Jan. 2018. [Online]. Available: [Link]

  • S. L. Peterson, A. D. Jones, and J. R. Coats, "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring," Chemical Research in Toxicology, vol. 22, no. 9, pp. 1576–1585, Sep. 2009. [Online]. Available: [Link]

  • D. Sravya and B. R. Kuber, "A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms," Journal of Applied Pharmaceutical Science, vol. 13, no. 07, pp. 194–201, Jul. 2023. [Online]. Available: [Link]

  • Aurigene Pharmaceutical Services, "Troubleshooting and Performance Improvement for HPLC," May 2024. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Furan Ether Synthesis

Welcome to the technical support center for furan ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with furan-based compounds. Here, we will addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with furan-based compounds. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my furan ether synthesis?

A1: The formation of byproducts is highly dependent on your specific reaction conditions and starting materials. However, some of the most frequently encountered byproducts include:

  • Humins: These are dark, polymeric materials that are often insoluble. They arise from the acid-catalyzed degradation and polymerization of furan compounds, particularly 5-hydroxymethylfurfural (HMF).[1][2][3]

  • Levulinic Acid and Formic Acid: These are formed from the rehydration of HMF under acidic conditions.[4]

  • Over-hydrogenated Products: In reductive etherification processes, the furan ring can be further hydrogenated to form tetrahydrofuran derivatives.[5]

  • Self-etherification Products: Molecules like 5,5'-[oxybis(methylene)]bis-2-furfural (OBMF) can form from the self-etherification of HMF.[6]

Q2: My reaction is turning black and forming a lot of solid material. What is happening and how can I prevent it?

A2: The formation of a black, insoluble solid is a classic sign of humin formation.[1][2][3] This is a common issue, especially when using strong acid catalysts and high temperatures. To mitigate this, consider the following:

  • Lower the reaction temperature: Humin formation is often accelerated at higher temperatures.

  • Use a milder acid catalyst: Strong acids can promote the degradation pathways that lead to humins. Experiment with weaker acids or solid acid catalysts with controlled acidity.[7]

  • Optimize the reaction time: Prolonged reaction times can lead to increased byproduct formation. Monitor your reaction closely and stop it once the desired conversion is reached.

  • Consider a biphasic solvent system: This can help to continuously extract the desired furan ether from the reactive phase, thus preventing its degradation.

Q3: I am seeing unexpected peaks in my GC-MS/HPLC analysis. How can I identify these byproducts?

A3: Identifying unknown byproducts is a critical step in troubleshooting your synthesis. Here's a general workflow:

  • Mass Spectrometry (MS) Analysis: The mass spectrum of the unknown peak can provide the molecular weight and fragmentation pattern, which can be used to propose a structure.

  • Database Searching: Compare the obtained mass spectrum with spectral libraries (e.g., NIST) to find potential matches.

  • High-Resolution Mass Spectrometry (HRMS): This will give you the exact mass of the molecule, allowing you to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the byproduct, 1H and 13C NMR will provide definitive structural information.

For routine monitoring of known starting materials and products, both GC-MS and HPLC are powerful techniques.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Furan Ether Due to Humin Formation

Causality: Humins are complex polymers formed through aldol-addition and condensation reactions of furan compounds, particularly when a hydroxymethyl group and an electron-donating group are present on the furan ring.[1][2][3][9] The presence of strong acids and water accelerates these side reactions.[4][7]

Troubleshooting Workflow:

cluster_catalyst Catalyst Optimization cluster_temp_time Reaction Conditions cluster_solvent Solvent Effects cluster_purification Post-Reaction start Low Yield & Humin Formation catalyst Evaluate Catalyst System start->catalyst temp_time Optimize Reaction Temperature & Time catalyst->temp_time solvent Consider Solvent System temp_time->solvent purification Purification Strategy solvent->purification strong_acid Strong Brønsted Acid (e.g., H₂SO₄, HCl) weak_acid Weaker/Solid Acid (e.g., Amberlyst-15, ZSM-5) strong_acid->weak_acid Switch to lewis_acid Lewis Acid (e.g., Sc(OTf)₃) weak_acid->lewis_acid Or try high_temp High Temperature (>120°C) low_temp Lower Temperature (e.g., 80-100°C) high_temp->low_temp Reduce long_time Prolonged Reaction Time short_time Shorter Reaction Time (Monitor by TLC/GC) long_time->short_time Reduce protic Protic Solvents (e.g., Water, Ethanol) aprotic Aprotic Polar Solvents (e.g., DMSO, THF) protic->aprotic Switch to biphasic Biphasic System (e.g., Water/THF) aprotic->biphasic Consider filtration Filtration of Humins extraction Liquid-Liquid Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography cluster_pressure Hydrogen Pressure cluster_catalyst Catalyst Selection cluster_temp Temperature Control start Over-hydrogenation Observed pressure Adjust H₂ Pressure start->pressure catalyst Modify Catalyst System pressure->catalyst temp Optimize Reaction Temperature catalyst->temp high_p High Pressure (>10 Bar) low_p Low Pressure (1-5 Bar) high_p->low_p Decrease high_loading High Catalyst Loading (e.g., 5% Pd/C) low_loading Lower Catalyst Loading (e.g., 1% Pd/C) high_loading->low_loading Reduce selective_cat More Selective Catalyst (e.g., Cu-based) low_loading->selective_cat Or switch to high_temp High Temperature (>100°C) low_temp Lower Temperature (e.g., 70-90°C) high_temp->low_temp Decrease

Caption: Workflow to control over-hydrogenation in reductive etherification.

Data Presentation:

Table 1: Effect of H₂ Pressure on Product Selectivity in Furfural Reductive Etherification

H₂ Pressure (Bar)Furfuryl Ethyl Ether (FEE) Yield (%)Tetrahydrofurfuryl Ethyl Ether (THFEE) Yield (%)
1536
6735
10542
15341

Data adapted from a study on the continuous flow synthesis of furfuryl ethers.[5]

Detailed Protocols:

  • Protocol 2.1: Optimization of Hydrogen Pressure

    • Set up the reaction in a high-pressure reactor with furfural (14 mmol) in ethanol (70 mL), 5% Pd/C catalyst (300 mg), and a catalytic amount of trifluoroacetic acid (TFA, 0.01%).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1, 6, 10, and 15 Bar).

    • Heat the reaction to the desired temperature (e.g., 70°C) and stir for a set time (e.g., 30 minutes).

    • After cooling and depressurizing, analyze the product mixture by GC-FID to determine the yields of FEE and THFEE.

Issue 3: Formation of Levulinic and Formic Acid

Causality: The formation of levulinic acid and formic acid is a result of the acid-catalyzed rehydration of 5-hydroxymethylfurfural (HMF). [4]This side reaction is particularly prevalent in aqueous and protic solvent systems. The presence of water, even in small amounts in the alcohol reactant, can promote this pathway. [10]

Troubleshooting Workflow:

cluster_solvent Solvent and Reagents cluster_catalyst Catalyst System cluster_temp_time Temperature and Time start Levulinic/Formic Acid Detected solvent Solvent & Reagent Purity start->solvent catalyst Catalyst Choice solvent->catalyst temp_time Reaction Conditions catalyst->temp_time wet_solvent Wet Solvents/Reagents dry_solvent Anhydrous Solvents/Reagents wet_solvent->dry_solvent Use aprotic_solvent Aprotic Solvents (e.g., DMSO) dry_solvent->aprotic_solvent Or switch to strong_acid Strong Brønsted Acid mild_acid Milder/Heterogeneous Acid strong_acid->mild_acid Switch to high_temp High Temperature low_temp Lower Temperature high_temp->low_temp Reduce long_time Long Reaction Time short_time Shorter Reaction Time long_time->short_time Reduce

Caption: Strategies to minimize the formation of levulinic and formic acid.

Detailed Protocols:

  • Protocol 3.1: Use of Anhydrous Conditions

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents and alcohols. If necessary, dry the alcohol over molecular sieves (3Å or 4Å) for at least 24 hours before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Set up a control reaction with a known amount of added water to confirm that water is indeed the cause of the byproduct formation.

References

  • MDPI. (2024, September 13). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. Furan synthesis. Retrieved from [Link]

  • MDPI. (2018, September 8). Two Possible Side Reaction Pathways during Furanic Etherification. Retrieved from [Link]

  • National Institutes of Health. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018, March 21). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. Retrieved from [Link]

  • ResearchGate. (2022). Etherification of Bio‐Based Furanic Compounds via Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2007). Acid-Catalyzed Production of 5-Hydroxymethyl Furfural from d-Fructose in Subcritical Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 18). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Retrieved from [Link]

  • ACS Publications. (2024, August 29). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. Retrieved from [Link]

  • ACS Publications. (2018). Critical Assessment of Reaction Pathways for Next-Generation Biofuels from Renewable Resources: 5-Ethoxymethylfurfural. Retrieved from [Link]

  • American Foundry Society. Part V: Furan No-Bake - Sand Binder Systems. Retrieved from [Link]

  • ACS Publications. (2021). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. Retrieved from [Link]

  • Semantic Scholar. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020, October 1). Organic acid catalyzed production of platform chemical 5-hydroxymethylfurfural from fructose: Process comparison and evaluation based on kinetic modeling. Retrieved from [Link]

  • ResearchGate. (2015). Acid-Catalyzed Dehydration of Fructose to 5-(Hydroxymethyl)furfural. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 6). On demand production of ethers or alcohols from furfural and HMF by selecting the composition of a Zr/Si catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020, September 18). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 12). Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis. Retrieved from [Link]

  • Frontiers. (2022, May 8). Highly Efficient One-Step Conversion of Fructose to Biofuel 5-Ethoxymethylfurfural Using a UIO-66-SO3H Catalyst. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2023). Tuning the selectivity on the furan-propylene Diels-Alder condensation over acid catalysts: Role of pore topology and surface acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • ProQuest. (2022, September 17). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Retrieved from [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Weizmann Institute of Science. (2022, January 10). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from [Link]

  • protocols.io. (2018, April 5). Isolation of flufuran. Retrieved from [Link]

  • National Institutes of Health. (2021, January 18). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. Retrieved from [Link]

  • Google Patents. High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • MDPI. (2023, April 4). Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. Retrieved from [Link]

  • ResearchGate. (2020, September 11). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Retrieved from [Link]

  • ResearchGate. (2023). Reaction pathway for the preparation of EMF from biomass. Retrieved from [Link]

  • ResearchGate. (2016). Efficient Synthesis of 2Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. Retrieved from [Link]

  • European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]

  • ACS Publications. (2007). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Retrieved from [Link]

  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • Organic Chemistry. Williamson Ether Synthesis Practice Questions & Answers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and Its Analogs

Introduction: The Therapeutic Potential of Furan Scaffolds The furan ring is a versatile heterocyclic scaffold that forms the core of numerous compounds with significant biological activities.[1][2] Its presence in vario...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furan Scaffolds

The furan ring is a versatile heterocyclic scaffold that forms the core of numerous compounds with significant biological activities.[1][2] Its presence in various natural products and synthetic molecules has made it a privileged structure in medicinal chemistry. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly critical for modulating potency and selectivity.[4][5]

This guide focuses on Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a compound featuring a central furan core linked to a phenoxy-aldehyde moiety. This structure presents several points for chemical modification to explore structure-activity relationships (SAR). We will provide a comparative framework for evaluating the biological activities of this parent compound and a rationally designed set of analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents based on the furan scaffold.

Rationale for Analog Selection and Comparative Analysis

To elucidate the structure-activity relationships of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a series of analogs (Figure 1) has been proposed for comparative biological evaluation. The selection of these analogs is based on systematic modifications of the key functional groups of the parent compound (MF-1):

  • Modification of the Formyl Group: The aldehyde functionality is a key feature that can participate in various biological interactions. Its reduction to an alcohol (MF-2), oxidation to a carboxylic acid (MF-3), or conversion to an oxime (MF-4) will probe the importance of this group for bioactivity.

  • Modification of the Phenoxy Ring: Substitution on the phenyl ring can modulate the electronic and steric properties of the molecule. Analogs with electron-donating (methoxy, MF-5) and electron-withdrawing (chloro, MF-6) groups at the para-position of the formyl group will be investigated.

  • Modification of the Furan Core: The methyl ester at the C2 position of the furan ring is another site for modification. Hydrolysis to the corresponding carboxylic acid (MF-7) will assess the impact of this group on activity.

Figure 1: Parent Compound and Proposed Analogs cluster_0 Modifications of the Formyl Group cluster_1 Modifications of the Phenoxy Ring cluster_2 Modification of the Furan Core MF1 MF-1 (Parent) MF2 MF-2 (Alcohol) MF1->MF2 MF3 MF-3 (Carboxylic Acid) MF1->MF3 MF4 MF-4 (Oxime) MF1->MF4 MF5 MF-5 (Methoxy) MF1->MF5 MF6 MF-6 (Chloro) MF1->MF6 MF7 MF-7 (Furan Carboxylic Acid) MF1->MF7

Caption: Figure 1: Parent Compound and Proposed Analogs for Comparative Study.

Comparative Biological Evaluation: Hypothetical Data

The following tables present hypothetical, yet plausible, data from a comparative biological evaluation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (MF-1) and its analogs. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
MF-164128>256
MF-2128>256>256
MF-33264128
MF-464128256
MF-5128256>256
MF-63264128
MF-7163264
Ciprofloxacin0.50.25NA
FluconazoleNANA8
Table 2: In Vitro Antioxidant Activity (IC50 in µM)
CompoundDPPH Radical ScavengingABTS Radical Scavenging
MF-185.265.7
MF-245.332.1
MF-392.878.4
MF-478.159.9
MF-535.625.8
MF-689.472.3
MF-798.585.1
Ascorbic Acid17.612.3
Table 3: In Vitro Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
MF-125.438.245.1
MF-248.962.578.3
MF-315.822.429.7
MF-432.145.855.2
MF-518.928.735.4
MF-612.518.924.6
MF-78.715.319.8
Doxorubicin0.81.21.5

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of these compounds.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate. The final concentrations should range from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial Susceptibility Testing Workflow A Prepare stock solutions of test compounds B Perform serial dilutions in 96-well plates A->B D Inoculate plates with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates under appropriate conditions D->E F Visually determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[8][9]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.[10]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: Add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11][12]

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant activity.[13]

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Assay Procedure: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anticancer Activity: MTT and SRB Assays

This colorimetric assay measures cell viability based on the metabolic activity of the cells.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is a colorimetric method that measures cell density based on the total protein content.[17]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Measurement: Measure the absorbance at 510 nm.

  • Calculation: Calculate the percentage of cell growth and the IC50 value.

Cytotoxicity Assay Workflow cluster_MTT MTT Assay cluster_SRB SRB Assay A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Add MTT solution and incubate B->C F Fix cells with TCA B->F D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E G Stain with SRB dye F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at 510 nm H->I Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation Akt->Cell Proliferation Furan Derivative Furan Derivative Furan Derivative->Akt

Caption: Hypothetical mechanism of action for a furan derivative inhibiting the PI3K/Akt signaling pathway.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and its analogs. The proposed SAR studies, coupled with standardized in vitro assays, will enable researchers to identify lead compounds with promising antimicrobial, antioxidant, and anticancer activities. The detailed experimental protocols and illustrative data serve as a valuable resource for guiding future research in the development of novel furan-based therapeutic agents.

References

  • Pharmacological activity of furan derivatives. (2024, December 10). Pharma Tuto. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2825. [Link]

  • Shah, R., & Kumar, M. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Science and Technology, 57(7), 2337–2349. [Link]

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (2014).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2567. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Wang, F., et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21(1), 159-167. [Link]

  • Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.). ResearchGate. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Phenolic Antioxidants and Human Health. (2021). Encyclopedia. [Link]

  • 3.9. DPPH Radical Scavenging Assay. (n.d.). Bio-protocol. [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC, 2001(1), 17-54. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • Li, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 18(9), 868-879. [Link]

  • Saito, Y., et al. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-817. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. [Link]

  • Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing. Protocols.io. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2019). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Phenolic Antioxidants and Human Health. (2021). Encyclopedia. [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (2019). ResearchGate. [Link]

Sources

Comparative

A Comparative Analysis of Cross-Reactivity for Amine Derivatives Synthesized from Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

An Expert Guide to Evaluating Off-Target Interactions of Novel Furan-Based Compounds In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal that is rarely achieved....

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Evaluating Off-Target Interactions of Novel Furan-Based Compounds

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal that is rarely achieved. Off-target interactions, or cross-reactivity, are a primary cause of unforeseen side effects and toxicity, leading to a significant rate of attrition for promising drug candidates. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a critical step in de-risking a project and building a robust safety profile.

This guide provides a comprehensive framework for conducting cross-reactivity studies, using a case study of novel amine derivatives synthesized from Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. We will explore the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the decision-making process in lead optimization. Our focus is on providing a self-validating system of protocols and analysis that embodies the principles of scientific integrity and reproducibility.

Rationale and Synthetic Strategy: From a Versatile Scaffold to a Focused Library

The starting material, Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, presents a versatile scaffold. The furan ring is a privileged structure in medicinal chemistry, and the formyl (aldehyde) group is an ideal chemical handle for diversification. For this guide, we hypothesize a synthetic route via reductive amination to generate a small library of secondary and tertiary amine derivatives (designated FBC-1 to FBC-3 ). This reaction is a cornerstone of medicinal chemistry due to its reliability and the wide availability of primary and secondary amine building blocks.

The rationale for this synthesis is based on the prevalence of the phenoxymethyl-furan scaffold in compounds targeting enzymes that bind catechols or similar phenolic structures. We will therefore designate Monoamine Oxidase B (MAO-B), a key enzyme in the metabolic degradation of dopamine, as our hypothetical primary target. The goal is to identify a potent and selective MAO-B inhibitor.

G A Methyl 5-[(4-formylphenoxy)methyl]-2-furoate C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary/Secondary Amine (R1R2NH) B->C D Focused Library of Amines (FBC-1, FBC-2, FBC-3) C->D Diversification

Caption: Synthetic workflow for generating amine derivatives.

Designing the Cross-Reactivity Panel: A Multi-Pronged Approach to Safety Profiling

A robust cross-reactivity panel should not be arbitrary. It must be designed to probe for interactions with proteins and pathways commonly associated with adverse drug reactions. Our panel is structured to assess three critical areas:

  • Target Family Selectivity: To assess selectivity against the closely related MAO-A isoform. A lack of selectivity can lead to side effects like the "cheese effect," a hypertensive crisis.

  • Common Drivers of Toxicity: To screen against targets with well-established links to toxicity, such as the hERG potassium channel (cardiotoxicity) and key cytochrome P450 (CYP) enzymes (drug-drug interactions).

  • Broad Off-Target Screening: To identify unforeseen interactions by screening against a panel of diverse protein families, such as kinases and G-protein coupled receptors (GPCRs).

Table 1: The Cross-Reactivity Screening Panel

CategoryTargetRationale
Primary Target MAO-B Therapeutic Target for Neuroprotection
Target Family SelectivityMAO-AAssess isoform selectivity to avoid side effects
CardiotoxicityhERG ChannelPredict risk of QT prolongation
Drug-Drug InteractionsCYP3A4, CYP2D6Assess potential for metabolic interactions
Broad Off-TargetABL1 KinaseRepresentative tyrosine kinase
Broad Off-TargetADRB2 (β2-Adren.)Representative GPCR

Experimental Protocol: Fluorometric Assay for MAO-B Inhibition

To quantify the potency of our synthesized compounds (FBC-1, FBC-2, FBC-3 ) against our primary target (MAO-B) and the cross-reactivity panel, we will employ a robust and high-throughput fluorometric assay. This in vitro enzyme inhibition assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a sensitive fluorescent probe.

Materials:
  • Recombinant human MAO-B and MAO-A enzymes

  • MAO substrate (e.g., p-tyramine hydrochloride)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar H₂O₂-sensitive probe)

  • Test compounds (FBC-1, FBC-2, FBC-3) and a reference inhibitor (e.g., Selegiline)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection (Ex/Em ≈ 535/590 nm)

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.

  • Enzyme Preparation: Dilute the MAO-B enzyme stock to a working concentration of 2X the final desired concentration in cold assay buffer.

  • Reagent Mix Preparation: Prepare a 2X master mix containing the MAO substrate, HRP, and Amplex Red in assay buffer. The final concentrations should be optimized, but typical values are 2 mM p-tyramine, 2 U/mL HRP, and 100 µM Amplex Red.

  • Assay Execution:

    • Add 2.5 µL of the compound serial dilutions (or DMSO for controls) to the wells of the 384-well plate.

    • Add 25 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the 2X reagent mix to all wells.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) kinetic plate reader. Measure the fluorescence signal every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_vehicle - Rate_bkgd)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This entire protocol should be repeated for each target in the cross-reactivity panel, using the appropriate enzyme and substrate.

G cluster_0 Plate Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Dispense Compound (Serial Dilution) B Add 2X MAO Enzyme A->B C Pre-incubate (15 min, RT) B->C D Add 2X Substrate/ Probe Mix C->D E Kinetic Read (30 min, 37°C) D->E F Calculate Reaction Rates E->F G Normalize Data (% Inhibition) F->G H Dose-Response Curve G->H I Calculate IC50 H->I

Caption: High-throughput screening workflow for MAO inhibition.

Comparative Analysis of (Hypothetical) Cross-Reactivity Data

Following the execution of the assays, the IC₅₀ values are compiled. The selectivity index (SI) is a critical metric, calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀. A higher SI value indicates greater selectivity.

Table 2: Comparative IC₅₀ Data and Selectivity Profile (Values in µM)

CompoundMAO-B (IC₅₀) MAO-A (IC₅₀)MAO-A (SI) hERG (IC₅₀)hERG (SI) CYP3A4 (IC₅₀)CYP3A4 (SI)
FBC-1 0.050 0.2505 > 100>2000 15.2304
FBC-2 0.015 5.5367 85.0>5000 > 50>3333
FBC-3 1.200 > 100>83 12.510 2.31.9
Selegiline0.0080.78098> 100>1250025.03125
Interpretation and Strategic Decisions:
  • FBC-1: Shows good potency for MAO-B but exhibits poor isoform selectivity (SI = 5). This compound would likely be flagged for potential side effects associated with MAO-A inhibition and would require significant medicinal chemistry efforts to improve selectivity.

  • FBC-2: This compound emerges as the most promising lead. It combines high potency (15 nM) with excellent selectivity against MAO-A (SI > 300) and a clean profile against the hERG and CYP channels (SI > 3000). The data strongly supports prioritizing FBC-2 for further preclinical development.

  • FBC-3: This compound is weak against the primary target (IC₅₀ > 1 µM) and shows significant off-target activity, particularly against CYP3A4 (SI ≈ 2) and the hERG channel (SI = 10). A selectivity index below 10-fold is a major red flag. This compound would be deprioritized and likely discontinued.

Conclusion: Integrating Cross-Reactivity Data into Drug Development

This guide demonstrates a systematic approach to evaluating the cross-reactivity of novel compounds synthesized from Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. By establishing a clear rationale, employing robust and validated assay protocols, and systematically analyzing the resulting data, researchers can make informed decisions that significantly enhance the probability of success in drug development.

The case of FBC-2 highlights the ideal outcome: a compound with high on-target potency and a wide therapeutic window, as suggested by its high selectivity indices against critical off-targets. Early-stage cross-reactivity screening is an indispensable tool, enabling teams to focus resources on candidates with the highest potential for becoming safe and effective medicines.

References

  • Title: The importance of assessing off-target effects in drug discovery and development. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The furan-containing scaffolds in medicinal chemistry. Source: Molecules. URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals. Source: Chemical Reviews. URL: [Link]

  • Title: Monoamine oxidase B inhibitors in the treatment of Parkinson's disease. Source: Expert Opinion on Pharmacotherapy. URL: [Link]

  • Title: The "cheese effect" of monoamine oxidase inhibitors: a historical perspective. Source: Journal of Affective Disorders. URL: [Link]

  • Title: hERG channel block: a key mechanism of drug-induced cardiotoxicity. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The Role of Cytochrome P450 Enzymes in Drug Metabolism. Source: In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. URL: [Link]

  • Title: The importance of selectivity in drug design. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Validation

Benchmarking the Efficacy of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate-Based Compounds: A Comparative Guide

Introduction: The Therapeutic Potential of Furan Derivatives The furan nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of reported biological activities, including anticancer, antibacterial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furan Derivatives

The furan nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of reported biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Compounds incorporating a furan ring have demonstrated potent cytotoxic effects against various cancer cell lines, making them a subject of intensive research in the quest for novel oncology therapeutics.[1] Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a furan-containing compound with a unique substitution pattern that suggests potential for biological activity. While specific efficacy data for this compound is not yet publicly available, its structural similarity to other biologically active furan derivatives warrants a thorough investigation into its potential as a therapeutic agent.[3][4]

This guide provides a comprehensive framework for benchmarking the efficacy of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and its analogs, hypothetically as anticancer agents. We will outline a series of experiments designed to objectively compare its performance against established anticancer drugs, providing detailed protocols and data visualization strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Experimental Design: A Multi-faceted Approach to Efficacy Evaluation

A robust benchmarking study requires a multi-pronged approach to assess the compound's efficacy, selectivity, and mechanism of action. The following experimental design is proposed to provide a comprehensive evaluation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Selection of Comparator Compounds

To establish a meaningful comparison, it is essential to select appropriate positive controls. For this hypothetical study, we will use two well-established chemotherapeutic agents with different mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor widely used in the treatment of various cancers.

  • Paclitaxel: A microtubule-stabilizing agent used in the treatment of ovarian, breast, lung, and other cancers.

Cell Line Panel

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The following cell lines are recommended, representing different cancer types:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal cancer

  • HEK-293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Key Efficacy Assays

A series of in vitro assays will be employed to determine the cytotoxic and apoptotic effects of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

  • Cytotoxicity Assay (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines.[5]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis and distinguish it from necrosis.

  • Cell Cycle Analysis (Flow Cytometry): To determine the effect of the compound on cell cycle progression.

  • Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, Doxorubicin, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and control drugs for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

Apoptosis Assay by Annexin V/PI Staining

This assay allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds and controls

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation and Comparative Analysis

The quantitative data from the assays should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundMCF-7MDA-MB-231A549HCT116HEK-293
Methyl 5-[(4-formylphenoxy)methyl]-2-furoateHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin0.50.81.20.95.0
Paclitaxel0.010.050.020.030.5

Note: The values for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate are hypothetical and would be determined through experimentation. A lower IC50 value indicates higher potency. The selectivity can be inferred by comparing the IC50 in cancer cell lines to the non-cancerous HEK-293 line.

Table 2: Induction of Apoptosis (% of Apoptotic Cells)
Treatment (at IC50)MCF-7A549
Control5%4%
Methyl 5-[(4-formylphenoxy)methyl]-2-furoateHypothetical ValueHypothetical Value
Doxorubicin65%58%
Paclitaxel72%68%

Note: The values for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate are hypothetical. Higher percentages indicate a stronger induction of apoptosis.

Visualizing Cellular Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental procedures.

G cluster_0 Drug Action and Cellular Response Drug Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Target Hypothetical Cellular Target(s) Drug->Target Binding Signal Signal Transduction Cascade Target->Signal Modulation Effector Effector Proteins (e.g., Caspases) Signal->Effector Activation Apoptosis Apoptosis Effector->Apoptosis G cluster_1 In Vitro Benchmarking Workflow Start Compound Synthesis & Characterization Cell_Culture Cell Line Panel (MCF-7, A549, etc.) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Western_Blot Western Blot Mechanism->Western_Blot Data_Analysis Comparative Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking the in vitro efficacy of novel anticancer compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate-based compounds as potential anticancer agents. The proposed experiments will enable a direct comparison of their efficacy against standard-of-care chemotherapeutics, providing crucial data for further development.

Should the in vitro data prove promising, subsequent in vivo studies in animal models would be the next logical step to assess the compound's therapeutic index, pharmacokinetic properties, and overall anti-tumor activity in a more complex biological system. [6]The ultimate goal is to identify novel drug candidates with improved efficacy and reduced toxicity for the treatment of cancer. [7]

References

  • PubChem. Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. National Center for Biotechnology Information. [Link]

  • Kim, H. J., An, S. M., & Boo, Y. C. (2008). A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. Journal of Cosmetic Science, 59(2), 117–125. [Link]

  • Puckdee, W., Phutdhawong, W. S., & Taechowisan, T. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., Al-Assar, F., & El-Sayed, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Lehmann, C., et al. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. Alternatives to laboratory animals: ATLA, 44(3), 259–275. [Link]

  • Reddy, K. K., et al. (2009). Anti-tumor Compounds Based on a Natural Product Consensus Pharmacophore. Journal of the American Chemical Society, 131(41), 14602–14603. [Link]

  • Kobe University. (2021). Guidelines for clinical evaluation of anti-cancer drugs. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 23(11), 2920. [Link]

  • Ali, A., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8). [Link]

  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. ScienceAlert. [Link]

  • El-Gamal, M. I., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 26(11), 3169. [Link]

  • Patsnap. (2024). What is the mechanism of Mometasone Furoate? Synapse. [Link]

  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • Anand, P., et al. (2008). Natural compounds as anticancer agents: Experimental evidence. Frontiers in Bioscience, 13, 6509–6529. [Link]

  • Galadari, A. A. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 12, 127–134. [Link]

  • Wang, Y., et al. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Toxins, 16(10), 401. [Link]

  • Bentham Science. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • MDPI. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. [Link]

  • MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Dovepress. (2026). Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology. [Link]

  • Liu, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 112, 193–204. [Link]

  • Taylor, A. D., et al. (1995). Dexamethasone inhibits the release of TSH from the rat anterior pituitary gland in vitro by mechanisms dependent on de novo protein synthesis and lipocortin 1. Journal of Endocrinology, 146(2), 291–299. [Link]

  • Cimino, A., et al. (2012). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 7(9), 1169–1172. [Link]

  • Frontiers. (2020). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • PubChem. Mometasone Furoate. National Center for Biotechnology Information. [Link]

  • Orient J Chem. (n.d.). 同梱可】1円スタート 北海道産牛リブアイロール 4500gステーキ BBQ バーベキュー ギフト 贈答 お歳暮 業務用 冷凍 同梱可1円スタート BBQ 同梱可能1円スタート ステーキカット無料1円スタート 北海道産黒毛和牛リブアイロール 4500g. [Link]

  • MDPI. (2018). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, a compound often utilized in the synthesis of complex organic molecules in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding the Compound: A Multifaceted Hazard Profile

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate possesses several functional groups that dictate its hazard profile and inform the necessary disposal precautions. A thorough understanding of its chemical nature is the foundation of a sound disposal plan.

PropertyValueSource
Molecular Formula C14H12O5[1]
Molecular Weight 260.24 g/mol [1]
Functional Groups Aldehyde, Ether, Furan, EsterInferred from structure

The presence of an aldehyde group suggests potential for irritation and sensitization. Furan derivatives can be toxic and, upon combustion, may form hazardous byproducts such as dioxins.[2] Esters can be irritants, and the overall structure indicates that this compound should be handled as a hazardous chemical.

The Hierarchy of Waste Management: A Guiding Principle

The primary principle of responsible chemical management is to minimize waste at its source.[3] Before proceeding with disposal, consider the following hierarchy:

  • Source Reduction: Can experimental designs be optimized to use smaller quantities of the material?

  • Reuse or Redistribution: Are there other experiments where the surplus material could be utilized?

  • Treatment and Recycling: Can the waste be treated to render it non-hazardous or can valuable components be recovered?[4][5]

  • Disposal: If the above options are not feasible, the final step is safe and compliant disposal.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.[6]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[6]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate waste.

  • Compatibility: Do not mix this compound with other waste streams, especially strong oxidizing agents, strong bases, or acids, unless it is part of a specific neutralization procedure.[3] Halogenated and non-halogenated solvent wastes should generally be collected separately.[3]

Waste Container Selection and Labeling: Ensuring Clarity and Safety

The integrity and labeling of the waste container are critical for safe storage and transport.

  • Container Material: Use a container made of a material compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tight-fitting screw cap.[7]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 5-[(4-formylphenoxy)methyl]-2-furoate"

    • The approximate quantity of waste

    • The date of accumulation

    • The primary hazards (e.g., "Irritant," "Handle with Caution")

On-site Neutralization (For Small Quantities - Advanced Users Only)

For experienced researchers, small quantities of aldehydic waste can sometimes be rendered less hazardous through chemical treatment. This should only be performed by personnel with a thorough understanding of the reaction and its potential hazards.

Oxidation with Potassium Permanganate:

  • In a fume hood, prepare a dilute solution of the Methyl 5-[(4-formylphenoxy)methyl]-2-furoate waste in a suitable solvent.

  • Slowly add a solution of potassium permanganate while stirring. The permanganate will oxidize the aldehyde group.

  • The reaction is complete when the purple color of the permanganate persists.

  • The resulting mixture should be neutralized and then disposed of as hazardous waste, as it will contain manganese salts.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate.

DisposalWorkflow Disposal Workflow for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Start Start: Have Methyl 5-[(4-formylphenoxy)methyl]-2-furoate Waste PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Step 2: Segregate Waste (Dedicated Container) PPE->Segregation Container Step 3: Select & Label Container (Compatible, Sealed, Labeled) Segregation->Container Storage Step 4: Temporary On-site Storage (Well-ventilated, Secure Area) Container->Storage Disposal_Decision Step 5: Choose Disposal Route Storage->Disposal_Decision Incineration Option A: Licensed Waste Disposal (Controlled Incineration) Disposal_Decision->Incineration Recommended for most labs Treatment Option B: On-site Treatment (Advanced) (e.g., Oxidation of Aldehyde) Disposal_Decision->Treatment Small quantities, expert users Final_Disposal Step 6: Arrange for Pickup by Certified Hazardous Waste Transporter Incineration->Final_Disposal Treatment->Final_Disposal caption Disposal workflow diagram.

Caption: Disposal workflow diagram.

Final Disposal: Professional Handling

The most common and recommended method for the final disposal of this compound is through a licensed hazardous waste management company.

  • Controlled Incineration: This is a common method for organic chemical waste. However, due to the furan moiety, there is a potential for the formation of dioxins and other hazardous combustion byproducts.[2] The incineration facility must have appropriate flue gas scrubbing capabilities.[6]

  • Licensed Disposal Facility: The material can be sent to a licensed chemical destruction plant.[6]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][9][10][11][12][13]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is required to mitigate hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Building a Culture of Safety

The proper disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to these detailed procedures for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, you are not only protecting yourself and your colleagues but also contributing to the preservation of our environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific guidance.[10]

References

  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. PubChem. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Dioxins and Furans; and Hospital Waste Incineration. PubMed Central. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. EHS. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. As a compound featuring a combination of aromatic aldehyde, ether, and f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. As a compound featuring a combination of aromatic aldehyde, ether, and furan ester functionalities, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established chemical safety principles.

Hazard Assessment: A Structurally-Informed Approach

Deconstruction of a Hazard Profile

The logical workflow for assessing the risks of a novel compound involves breaking it down into its core functional groups and evaluating the known hazards of each.

cluster_0 cluster_1 Structural Analysis cluster_2 Hazard Identification (Based on Analogs) cluster_3 A Identify Target Compound: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate B Furan Ester Moiety A->B C Aromatic Aldehyde Moiety A->C D Ether Linkage A->D E Skin/Eye Irritation Potential for Respiratory Irritation (Ref: Methyl 2-furoate, 5-Methylfurfural) B->E Known Hazards F Skin/Eye/Respiratory Irritation Potential Sensitizer (Ref: Aromatic Aldehydes) C->F Known Hazards G Generally Low Reactivity Potential for Peroxide Formation (Long-Term) D->G Known Hazards H Synthesize Overall Risk Profile: - Primary Irritant (Skin, Eyes, Respiratory) - Potential Skin Sensitizer - Combustible - Hazardous Decomposition Products E->H F->H G->H cluster_tasks cluster_ppe Required PPE start Start: Task Assessment weighing Weighing Solid start->weighing reaction Reaction Setup / Workup start->reaction spill Large Spill / Aerosol Risk start->spill ppe_base Baseline PPE: - Lab Coat (buttoned) - Long Pants & Closed-Toe Shoes weighing->ppe_base Requires ppe_weighing Eye: Safety Glasses Hand: Nitrile Gloves (double-gloved) weighing->ppe_weighing Requires reaction->ppe_base Requires ppe_reaction Eye: Chemical Splash Goggles Hand: Butyl or Viton Gloves over Nitrile reaction->ppe_reaction Requires spill->ppe_base Requires ppe_spill Eye: Face Shield over Goggles Hand: Butyl or Viton Gloves Respiratory: Air-Purifying Respirator (Organic Vapor Cartridge) spill->ppe_spill Requires

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Detailed PPE Recommendations
OperationBody ProtectionEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing & Transfers Standard flame-resistant lab coat, fully buttoned.ANSI Z87.1-compliant safety glasses.Double-gloved with disposable nitrile gloves. Change immediately upon contamination.Not required if performed in a certified chemical fume hood or ventilated balance enclosure.
Reaction Setup & Workup Standard flame-resistant lab coat. Consider a chemically resistant apron if splash potential is high.Chemical splash goggles are mandatory. [1][2]Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton for prolonged contact or splash risk. These materials show good resistance to aldehydes and aromatic solvents. [3]Not required if all operations are conducted within a certified chemical fume hood.
Large Spills (>10g) or Aerosol Generation Chemically resistant coveralls or suit.Face shield worn over chemical splash goggles. [4][5]Elbow-length Butyl or Viton gloves.An air-purifying respirator (APR) with organic vapor cartridges is required if cleanup is outside a fume hood. [1]

Causality of Glove Selection: Nitrile gloves offer excellent dexterity and protection against incidental splashes but are not recommended for prolonged immersion or handling of concentrated solutions of aromatic aldehydes. [2]Butyl and Viton rubbers provide superior resistance against a broader range of organic chemicals, including aldehydes and esters, making them the appropriate choice for tasks with higher exposure risks. [3]

Operational and Disposal Plan

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an operational safety shower and eyewash station are immediately accessible. [6]2. Weighing: If the compound is a solid, weigh it in a ventilated balance enclosure or on a tared weigh paper within a fume hood to prevent inhalation of fine particulates. [7]3. Transfers: Use a spatula for solid transfers. If transferring a solution, use a pipette or syringe. Avoid pouring whenever possible to minimize splashing.

  • Heating: When heating solutions containing this compound, use a well-controlled heating mantle and ensure the setup is securely clamped within the fume hood. Keep away from open flames and ignition sources. [8][9]5. Post-Procedure: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact. Wash hands thoroughly. [7]

Waste Disposal Plan

The furan moiety is a critical consideration for waste disposal. The incineration of furan-containing compounds can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). [10]

  • Segregation: All waste contaminated with Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, including gloves, weigh papers, pipette tips, and excess material, must be collected in a dedicated, clearly labeled hazardous waste container. * Containerization: Use a chemically resistant container (e.g., HDPE or glass) with a secure screw-top cap. Do not mix this waste with other waste streams unless compatibility has been confirmed. * Disposal Method: The primary disposal method should be through a licensed chemical destruction plant. [11][12]Controlled high-temperature incineration with flue gas scrubbing is a specialized method to minimize the formation of hazardous byproducts. [12]Do not dispose of this chemical down the drain or in regular trash. [11][13] By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, ensuring a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. PubChem Compound Database. Retrieved from [Link]

  • Trivedi, A., & Singh, N. (2017). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Journal of Mahatma Gandhi Institute of Medical Sciences, 11(2). Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Government of Canada. (2018, August 30). Risk Management Scope for Furan Compounds. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 167. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

  • IRIS. (n.d.). 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Semantic Scholar. (2022, March 4). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

  • Nacci, A., et al. (2018). Selective Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran or 2-Formyl-5-furancarboxylic Acid in Water by using MgO⋅CeO2 Mixed Oxides as Catalysts. ChemSusChem, 11(10), 1645-1657. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-formylfuran-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.